molecular formula C20H21F3N8O3S B12385758 Defactinib-d6

Defactinib-d6

Cat. No.: B12385758
M. Wt: 516.5 g/mol
InChI Key: FWLMVFUGMHIOAA-WFGJKAKNSA-N
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Description

Defactinib-d6 is a useful research compound. Its molecular formula is C20H21F3N8O3S and its molecular weight is 516.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21F3N8O3S

Molecular Weight

516.5 g/mol

IUPAC Name

4-[[4-[[3-[methylsulfonyl(trideuteriomethyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)/i1D3,2D3

InChI Key

FWLMVFUGMHIOAA-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C([2H])([2H])[2H])S(=O)(=O)C)C(F)(F)F

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Defactinib-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Defactinib-d6. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of oncology. This document summarizes key data in structured tables, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.

Core Properties of this compound

This compound is the deuterated analog of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). The incorporation of six deuterium atoms offers a valuable tool for metabolic and pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to altered metabolic stability.

Chemical Structure

The chemical structure of this compound is provided below, illustrating the positions of the six deuterium atoms on the N-methyl and methylsulfonyl groups.

Chemical Structure of this compound

Chemical Structure of this compound

Caption: 2D chemical structure of this compound, indicating the deuterium labeling on the N-methyl and methylsulfonyl moieties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its parent compound, Defactinib. The properties of Defactinib are presented as a close surrogate for this compound, with the primary difference being the molecular weight.

PropertyValue (this compound)Value (Defactinib)Reference
Molecular Formula C₂₀H₁₅D₆F₃N₈O₃SC₂₀H₂₁F₃N₈O₃S[1]
Molecular Weight 516.53 g/mol 510.49 g/mol [1]
CAS Number 2384121-03-11073154-85-4[1]
Purity ≥98% (Typically)≥95% - ≥98%[2]
Solubility - In DMSOSoluble to 100 mM
- In aqueous buffersSparingly soluble[2]
Storage Store at -20°CStore at -20°C[1]
Appearance Crystalline solidCrystalline solid[2]

Mechanism of Action and Signaling Pathway

Defactinib is a small-molecule inhibitor that targets FAK, a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[3] FAK is a key component of signaling pathways downstream of integrins and growth factor receptors. By inhibiting FAK, Defactinib can disrupt these signaling cascades, leading to anti-tumor and anti-angiogenic effects.[4]

The primary mechanism of action involves the inhibition of FAK autophosphorylation at the Tyr397 site.[5] This phosphorylation event is a critical step in the activation of FAK and the recruitment of other signaling proteins, such as Src family kinases and PI3K.[6] Inhibition of this initial step leads to the downstream suppression of key signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[4]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Migration Cell Migration & Invasion FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis Src Src pFAK->Src PI3K PI3K pFAK->PI3K RAS RAS pFAK->RAS Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Defactinib Defactinib Defactinib->FAK Inhibition

Caption: FAK Signaling Pathway and the Point of Inhibition by Defactinib.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for characterizing FAK inhibitors.

In Vitro FAK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of Defactinib's ability to inhibit the autophosphorylation of FAK at Tyr397 in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MDA-MB-231, SKOV3) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal FAK phosphorylation.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1, 3, 6, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) (e.g., 1:1000 dilution) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-FAK signal to the total FAK or loading control signal.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a colorimetric assay to determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Signal Measurement:

    • For MTT assay: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7] Read the absorbance at 570 nm.

    • For MTS assay: Read the absorbance at 490 nm.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Immunofluorescence Staining for FAK Localization

This protocol describes a method to visualize the subcellular localization of FAK and its phosphorylated form in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound or DMSO as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining:

    • Wash the cells three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.

    • Incubate the cells with the primary antibody against total FAK or phospho-FAK (Tyr397) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images and analyze the subcellular localization and intensity of the FAK signal.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow Target_ID Target Identification (FAK Overexpression) Compound_Screening Compound Screening (this compound) Target_ID->Compound_Screening In_Vitro_Biochemical In Vitro Biochemical Assays (Kinase Inhibition) Compound_Screening->In_Vitro_Biochemical In_Vitro_Cellular In Vitro Cellular Assays In_Vitro_Biochemical->In_Vitro_Cellular Cell_Viability Cell Viability/Proliferation (MTT/MTS) In_Vitro_Cellular->Cell_Viability FAK_Phosphorylation FAK Phosphorylation (Western Blot) In_Vitro_Cellular->FAK_Phosphorylation Cell_Migration Cell Migration/Invasion (Transwell Assay) In_Vitro_Cellular->Cell_Migration FAK_Localization FAK Localization (Immunofluorescence) In_Vitro_Cellular->FAK_Localization In_Vivo_Models In Vivo Animal Models (Xenografts) In_Vitro_Cellular->In_Vivo_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Models->PK_PD Toxicity Toxicity Studies In_Vivo_Models->Toxicity Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Toxicity->Clinical_Trials

Caption: A Representative Preclinical Experimental Workflow for a Kinase Inhibitor.

Conclusion

This compound represents a valuable chemical probe for investigating the pharmacokinetics and metabolism of Defactinib. Its mechanism of action as a potent FAK inhibitor provides a strong rationale for its continued investigation in oncology. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other FAK inhibitors. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

Defactinib-d6: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Defactinib-d6, a deuterated analog of the potent and selective Focal Adhesion Kinase (FAK) inhibitor, Defactinib. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical and clinical studies, where understanding its chemical integrity is paramount.

Introduction to this compound

Defactinib is a small molecule inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] By inhibiting FAK, Defactinib disrupts key signaling pathways involved in tumor progression and metastasis. This compound is a stable-isotope labeled version of Defactinib, in which six hydrogen atoms have been replaced with deuterium. This isotopic labeling is a valuable tool in pharmacokinetic studies, allowing for the differentiation between the administered drug and its metabolites using mass spectrometry.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines the percentage of the deuterated species relative to the unlabeled and partially labeled species. High isotopic purity is essential for accurate bioanalytical quantification.

Quantitative Data Summary

The isotopic purity of a representative batch of this compound was determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

ParameterSpecificationResult
Isotopic Enrichment (d6) ≥ 98%99.2%
d5 Species ≤ 2.0%0.6%
d4 Species ≤ 0.5%< 0.1%
d0 (Unlabeled) ≤ 0.1%< 0.05%
Chemical Purity (by HPLC) ≥ 99%99.7%
Experimental Protocol: Determination of Isotopic Purity

Objective: To determine the isotopic enrichment of this compound using High-Resolution Mass Spectrometry (HRMS).

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

Reagents:

  • This compound reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid, LC-MS grade.

  • Ultrapure water.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute to 1 µg/mL with 50:50 ACN:water.

  • LC-HRMS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in ACN.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Positive ion mode, with a scan range of m/z 500-550.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of d0 to d6 species of Defactinib.

    • Calculate the peak area for each isotopic species.

    • Determine the percentage of each species relative to the total peak area of all isotopic species.

Stability of this compound

Stability testing ensures that the quality of a drug substance is maintained over time under the influence of various environmental factors. Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways.

Quantitative Data Summary: Forced Degradation Studies

Forced degradation studies were performed on this compound under various stress conditions. The percentage of degradation was determined by a stability-indicating HPLC method.

Stress ConditionDurationTemperature% DegradationMajor Degradants
Acidic (0.1 N HCl)24 hours60 °C8.2%Hydrolysis product 1
Basic (0.1 N NaOH)24 hours60 °C15.5%Hydrolysis product 2
Oxidative (3% H₂O₂)24 hoursAmbient4.1%N-oxide
Thermal 7 days80 °C1.8%Minor unspecified
Photolytic (ICH Q1B)10 daysAmbient2.5%Minor unspecified
Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • This compound.

  • Acetonitrile (ACN), HPLC grade.

  • Phosphate buffer, pH 3.0.

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.0) and ACN (60:40 v/v).

  • Standard and Sample Preparation: Prepare solutions of this compound in the mobile phase at a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Forced Degradation Sample Preparation:

    • Acidic: Dissolve this compound in 0.1 N HCl and heat at 60°C. Neutralize before injection.

    • Basic: Dissolve this compound in 0.1 N NaOH and heat at 60°C. Neutralize before injection.

    • Oxidative: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal: Expose solid this compound to 80°C.

    • Photolytic: Expose a solution of this compound to light as per ICH Q1B guidelines.

  • Analysis: Inject the stressed samples and a control sample. Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed and control samples.

Signaling Pathway and Experimental Workflow

Defactinib Signaling Pathway

Defactinib targets Focal Adhesion Kinase (FAK), a key mediator of integrin and growth factor receptor signaling. The following diagram illustrates the central role of FAK in downstream signaling pathways that promote cell survival, proliferation, and migration, and how Defactinib inhibits these processes.

Defactinib_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2/Sos FAK->Grb2 Src->FAK AKT AKT PI3K->AKT Survival Survival AKT->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Defactinib Defactinib Defactinib->FAK

Caption: Defactinib inhibits FAK, blocking downstream signaling pathways.

Experimental Workflow for Isotopic Purity and Stability Testing

The logical flow for assessing the quality of this compound involves a series of analytical tests, starting from initial characterization to comprehensive stability evaluation.

Experimental_Workflow Start This compound Bulk Material Purity_Testing Isotopic Purity HRMS NMR Start->Purity_Testing Chemical_Purity Chemical Purity HPLC Start->Chemical_Purity Data_Analysis Data Analysis & Reporting Purity_Testing->Data_Analysis Chemical_Purity->Data_Analysis Stability_Study Forced Degradation Acidic Basic Oxidative Thermal Photolytic Method_Validation Stability-Indicating Method Validation Stability_Study->Method_Validation Method_Validation->Data_Analysis Data_Analysis->Stability_Study End Certificate of Analysis Data_Analysis->End

References

Defactinib's Impact on the PI3K/Akt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), on the critical PI3K/Akt signaling pathway. Defactinib's mechanism of action involves the disruption of this pathway, which is frequently dysregulated in various cancers, leading to the suppression of tumor growth, proliferation, and survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.

Core Mechanism of Action

Defactinib exerts its influence on the PI3K/Akt signaling cascade primarily through the inhibition of FAK. FAK, a non-receptor tyrosine kinase, plays a crucial role as an upstream regulator of the PI3K/Akt pathway. Mechanistically, defactinib has been shown to induce the dissociation of phosphoinositide-3-kinase (PI3K) from FAK in a dose- and time-dependent manner.[1] This dissociation prevents the activation of PI3K, a critical step in the propagation of downstream signaling. The subsequent blockade of PI3K activity leads to a reduction in the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in this pathway.[1] The inhibition of Akt signaling, in turn, affects a multitude of downstream effector molecules involved in cell survival, proliferation, and metabolism.

The suppression of the PI3K/Akt pathway by defactinib has been observed to be effective in various cancer models, including esophageal squamous cell carcinoma, ovarian cancer, and non-small cell lung cancer.[1][2] Furthermore, the inhibition of FAK by defactinib has been shown to overcome resistance to other targeted therapies, highlighting its potential in combination treatments.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of defactinib from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Defactinib

TargetIC50 ValueCell Line/SystemReference
FAK0.6 nMIn vitro kinase assay[2]
Pyk20.6 nMIn vitro kinase assay
FAK PhosphorylationEC50 = 26 nMIn vivo
Cell Viability (TT cells)1.98 µMThyroid cancer cells
Cell Viability (K1 cells)10.34 µMThyroid cancer cells

Table 2: Clinical Efficacy of Defactinib in Combination with Avutometinib (RAMP 201 Phase 2 Study) in Low-Grade Serous Ovarian Cancer

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
All Evaluable Patients31%12.9 months[3]
KRAS-mutant44%22.0 months[3]
KRAS wild-type17%12.8 months[3]

Table 3: Dosing of Defactinib in Clinical Trials

Trial IdentifierCancer TypeCombination Agent(s)Defactinib DoseReference
NCT03875820 (FRAME)Advanced Solid TumorsAvutometinib200 mg twice daily (recommended Phase 2 dose)[4][5]
NCT04625270 (RAMP 201)Low-Grade Serous Ovarian CancerAvutometinib200 mg twice daily[6]
Phase 2 StudyKRAS Mutant Non-small Cell Lung CancerMonotherapy400 mg twice daily[2]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Defactinib_PI3K_Akt_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K FAK->PI3K Association Defactinib Defactinib Defactinib->FAK Defactinib->FAK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation

Caption: Defactinib inhibits FAK, preventing PI3K association and subsequent Akt activation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture & Defactinib Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for analyzing protein phosphorylation levels using Western blotting.

MTT_Assay_Workflow cluster_assay_setup Assay Setup cluster_reagent_addition MTT Reaction cluster_measurement Data Acquisition Cell_Seeding 1. Seed cells in a 96-well plate Drug_Treatment 2. Treat with varying concentrations of Defactinib Cell_Seeding->Drug_Treatment Incubation 3. Incubate for a defined period (e.g., 72h) Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading

Caption: Workflow for assessing cell viability and proliferation using the MTT assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Western Blotting for Phosphorylated Akt (p-Akt) and FAK (p-FAK)

This protocol outlines the steps for detecting the phosphorylation status of Akt and FAK in cells treated with defactinib.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in appropriate growth medium.

  • Treat cells with desired concentrations of defactinib or vehicle control (e.g., DMSO) for a specified time period (e.g., 2, 6, 24 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-FAK (Tyr397), and total FAK overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of defactinib on cell viability and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Drug Treatment:

  • Treat the cells with a serial dilution of defactinib in fresh culture medium. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Reagent Addition:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

5. Solubilization of Formazan Crystals:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Esophageal Squamous Cell Carcinoma Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of defactinib.

1. Cell Preparation and Implantation:

  • Harvest esophageal squamous cell carcinoma cells (e.g., KYSE-150 or EC-109) during their logarithmic growth phase.

  • Resuspend the cells in a mixture of serum-free medium and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice for tumor formation.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Defactinib Administration:

  • Administer defactinib to the treatment group via oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).

  • Administer the vehicle control to the control group.

4. Monitoring and Data Collection:

  • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Akt and p-FAK).

Conclusion

Defactinib effectively inhibits the PI3K/Akt signaling pathway by targeting FAK, a key upstream activator. This mechanism of action underlies its potent anti-tumor activity in various cancer models. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of defactinib. Further investigation into the quantitative effects of defactinib on the downstream targets of the PI3K/Akt pathway will provide a more complete picture of its molecular impact.

References

The Role of Defactinib in Inhibiting Tumor Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of tumor cells from a primary site to distant organs, is a major cause of cancer-related mortality. A critical step in the metastatic cascade is tumor cell migration, a complex process orchestrated by a network of signaling pathways. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal regulator of cell migration and is frequently overexpressed in various cancers, correlating with poor prognosis.[1][2][3] Defactinib (VS-6063), a potent and selective inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), has demonstrated significant promise in preclinical and clinical studies as an anti-cancer agent by disrupting tumor cell migration and other malignant processes.[1][4][5][6][7][8] This technical guide provides an in-depth overview of the mechanism of action of Defactinib, the signaling pathways it modulates to inhibit tumor cell migration, and detailed experimental protocols to assess its efficacy.

Introduction to Defactinib

Defactinib is an orally administered small-molecule inhibitor that competitively binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[9] This initial phosphorylation event is crucial for the recruitment and activation of downstream signaling molecules, including Src family kinases and phosphoinositide 3-kinase (PI3K).[2] By blocking this primary activation step, Defactinib effectively dismantles the signaling hub that FAK creates at sites of cell-matrix adhesion, thereby impeding cell motility.[1] Defactinib has been investigated as a monotherapy and in combination with other anti-cancer agents in various solid tumors, including ovarian cancer, non-small cell lung cancer (NSCLC), mesothelioma, and pancreatic cancer.[1][5][10][11]

Mechanism of Action: Inhibition of the FAK Signaling Hub

FAK is a central component of focal adhesions, which are dynamic structures that link the actin cytoskeleton to the extracellular matrix (ECM). The binding of integrins to ECM components triggers the recruitment and activation of FAK. Activated FAK, in turn, initiates a cascade of downstream signaling events that regulate cell adhesion, migration, proliferation, and survival.

Defactinib's primary mechanism of action is the inhibition of FAK's kinase activity.[5] This leads to a reduction in the phosphorylation of FAK at Y397 and other key tyrosine residues, thereby preventing the recruitment and activation of downstream signaling proteins.[9] The consequences of FAK inhibition by Defactinib on tumor cell migration are multifaceted and include:

  • Disruption of Focal Adhesion Dynamics: FAK plays a critical role in the assembly and turnover of focal adhesions. By inhibiting FAK, Defactinib destabilizes these structures, leading to altered cell morphology and reduced cell adhesion to the ECM.[12]

  • Inhibition of Downstream Signaling Pathways: Defactinib blocks the activation of several key signaling pathways that are essential for cell migration, including the PI3K/AKT and RAS/MEK/ERK pathways.[4][13]

  • Modulation of the Tumor Microenvironment: Defactinib can alter the behavior of stromal and immune cells within the tumor microenvironment, potentially enhancing the anti-tumor immune response and reducing fibrosis, which can act as a barrier to drug delivery.[1]

Key Signaling Pathways Modulated by Defactinib

Defactinib exerts its anti-migratory effects by interfering with several critical signaling pathways downstream of FAK.

The FAK/Src Pathway

The phosphorylation of FAK at Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[2] The recruitment of Src to focal adhesions leads to the phosphorylation of other FAK residues, as well as other focal adhesion-associated proteins like p130Cas and paxillin. This FAK/Src signaling complex is a central regulator of cell migration. Defactinib, by preventing the initial FAK autophosphorylation, blocks the formation of this complex and subsequent downstream signaling.[12]

FAK_Src_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src pSrc p-Src Src->pSrc Downstream Downstream Effectors (p130Cas, Paxillin) pSrc->Downstream Migration Cell Migration Downstream->Migration Defactinib Defactinib Defactinib->FAK Inhibits FAK_PI3K_AKT_Pathway FAK FAK pFAK p-FAK (Y397) FAK->pFAK PI3K PI3K pFAK->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Migration Cell Migration & Survival pAKT->Migration Defactinib Defactinib Defactinib->FAK Inhibits Western_Blot_Workflow cluster_0 Western Blotting Protocol A Cell Culture & Treatment with Defactinib B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G Transwell_Assay_Workflow cluster_1 Transwell Migration Assay H Serum Starvation of Cells I Assay Setup (Transwell Inserts) H->I J Cell Seeding with Defactinib/Control I->J K Incubation J->K L Fixation & Staining K->L M Quantification of Migrated Cells L->M

References

Defactinib-d6 for In Vitro Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Defactinib-d6 in preclinical, in vitro cancer research. It covers the mechanism of action, quantitative efficacy data across various cancer cell lines, and detailed protocols for key experimental assays.

Introduction to this compound

Defactinib is a potent and selective oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[1] Overexpression and constitutive activation of FAK are common in many solid tumors and are associated with tumor growth, metastasis, and poor prognosis.[1]

This compound is a deuterated form of Defactinib. In the context of the in vitro studies described here—which focus on assessing biological activity, such as effects on cell viability and signaling—this compound is functionally interchangeable with its non-deuterated counterpart, Defactinib. The primary application for isotopically labeled compounds like this compound is in mass spectrometry-based analyses, such as pharmacokinetic studies, where they serve as stable internal standards. For the purposes of this guide, the extensive research conducted with Defactinib is directly applicable to studies utilizing this compound.

Mechanism of Action: FAK Signaling Inhibition

Defactinib exerts its anti-neoplastic effects by inhibiting the kinase activity of FAK.[2] This blockade prevents the autophosphorylation of FAK at the Tyrosine 397 (Y397) site, which is a crucial step for the recruitment and activation of downstream signaling proteins.[3] By disrupting this central signaling node, Defactinib effectively attenuates multiple oncogenic pathways, primarily the PI3K/Akt and RAS/MEK/ERK pathways.[4][5][6] The inhibition of these pathways leads to a reduction in cancer cell proliferation, survival, migration, and angiogenesis.[4]

Defactinib_Mechanism_of_Action cluster_ECM Extracellular Matrix (ECM) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K RAS RAS pFAK->RAS Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Proliferation Migration Cell Migration & Invasion pERK->Migration Defactinib Defactinib Defactinib->FAK Inhibition

Caption: Defactinib inhibits FAK autophosphorylation, blocking downstream PI3K/Akt and RAS/MEK/ERK pathways.

Quantitative Data: In Vitro Efficacy of Defactinib

Defactinib has demonstrated potent activity against FAK and has shown varied efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic or cytostatic effects.

Target / Cell Line Cancer Type IC50 Value Reference
FAK (enzyme)N/A0.6 nM[7]
Pyk2 (enzyme)N/A0.6 nM
Suit-2Pancreatic Ductal Adenocarcinoma2.0 - 5.0 µM[8]
UTE1, UTE2, UTE3, UTE10, UTE11Endometrial Cancer1.7 - 3.8 µM[9]
TTThyroid Cancer1.98 µM
K1Thyroid Cancer10.34 µM

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies. Below are protocols for fundamental assays used to evaluate the efficacy of this compound.

Cell Viability / Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

SRB_Assay_Workflow Start 1. Seed Cells Incubate1 2. Incubate Overnight (Allow Attachment) Start->Incubate1 Treat 3. Treat with this compound (Concentration Range) Incubate1->Treat Incubate2 4. Incubate for 72 hours Treat->Incubate2 Fix 5. Fix Cells (Trichloroacetic Acid) Incubate2->Fix Stain 6. Stain with SRB Fix->Stain Wash 7. Wash & Air Dry Stain->Wash Solubilize 8. Solubilize Dye (Tris Base) Wash->Solubilize Read 9. Read Absorbance (e.g., 510 nm) Solubilize->Read

Caption: Workflow for a typical Sulforhodamine B (SRB) cell viability assay.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., a serial dilution from 0 to 10 µM). Include a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the plates for a period of 72 hours.[8]

  • Fixation: Gently remove the medium. Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration Assay (Transwell / Boyden Chamber)

This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.

Methodology:

  • Preparation: Rehydrate the polycarbonate membrane inserts (e.g., 8 µm pore size) in a 24-well plate by adding serum-free media to the top and bottom chambers. Incubate for at least 1 hour at 37°C.[10]

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the migration plate.[10]

  • Cell Seeding: Prepare a cell suspension (e.g., 0.5-1.0 x 10^6 cells/mL) in serum-free media.[10] Pre-treat the cells with different concentrations of this compound or the vehicle control for a specified duration before seeding.

  • Incubation: Add the treated cell suspension to the inside of each insert. Incubate for 2-24 hours in a cell culture incubator, allowing cells to migrate through the membrane.[10]

  • Removal of Non-migratory Cells: Carefully remove the medium from the inside of the insert. Use a cotton-tipped swab to gently remove the non-migratory cells from the upper surface of the membrane.[10]

  • Fixation & Staining: Transfer the inserts to a new well containing a staining solution (e.g., Crystal Violet or a commercial cell stain solution) and incubate for 10-20 minutes at room temperature.[10][11]

  • Washing & Drying: Gently wash the stained inserts in water to remove excess stain and allow them to air dry.[10]

  • Quantification: Count the migratory cells on the bottom of the membrane using a light microscope. Alternatively, the stain can be extracted with a solvent, and the absorbance can be measured in a plate reader.[10]

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.[12]

  • Washing: Wash the cells twice with cold 1X PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Defactinib's Impact on Focal Adhesion Dynamics

This guide provides a comprehensive technical overview of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), and its profound effects on the dynamics of focal adhesions. We will delve into its mechanism of action, the downstream signaling pathways it modulates, and the experimental methodologies used to quantify its impact.

Introduction: Defactinib and the Role of Focal Adhesion Kinase

Defactinib (also known as VS-6063) is a potent, orally administered small-molecule inhibitor that selectively targets Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that serves as a critical signaling hub within cells.[4][5] It integrates signals from the extracellular matrix (ECM) via integrin receptors to regulate essential cellular processes, including adhesion, migration, proliferation, and survival.[4][6]

Focal adhesions are complex, dynamic macromolecular structures that form at the cell-ECM interface.[7] These structures physically link the actin cytoskeleton to the ECM and are indispensable for cell motility and sensing the physical properties of the microenvironment. The assembly, maturation, and disassembly—collectively known as focal adhesion turnover—are tightly regulated processes. FAK is a cornerstone of this regulation; its kinase activity is essential for initiating the signaling cascades that govern these dynamics.

Mechanism of Action: How Defactinib Inhibits FAK

Defactinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at the Tyr397 residue.[2] This autophosphorylation event is the initial and most critical step in FAK activation. Once phosphorylated, Tyr397 acts as a high-affinity binding site for the SH2 domain of Src family kinases, leading to further phosphorylation of FAK and the recruitment of a multitude of other signaling and adaptor proteins, such as Grb2 and p130Cas.

By blocking the initial autophosphorylation, Defactinib effectively shuts down this entire activation cascade. This leads to the disruption of the signaling platform at focal adhesions, preventing the downstream activation of pathways crucial for tumor progression.[4]

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Intracellular Integrin Integrins FAK_inactive FAK (Inactive) Integrin->FAK_inactive Clustering pY397_FAK p-FAK (Y397) FAK_inactive->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruits FAK_Src_complex FAK/Src Complex (Fully Active) pY397_FAK->FAK_Src_complex Src->FAK_Src_complex Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src_complex->Downstream Phosphorylates Substrates Response Cell Proliferation, Survival, Migration Downstream->Response Defactinib Defactinib Defactinib->FAK_inactive Inhibits

Caption: Defactinib's mechanism of action on the FAK signaling pathway.

Quantitative Data on Defactinib's Activity and Effects

The efficacy of Defactinib has been quantified across various preclinical models. The data highlights its potent inhibitory activity and its functional consequences on key cellular processes related to cancer progression.

Table 1: Inhibitory Activity of Defactinib
ParameterValueTarget(s)Notes
IC₅₀ 0.6 nMFAK, Pyk2In vitro kinase assay. Demonstrates high potency.[8][9]
EC₅₀ 26 nMFAK PhosphorylationIn vivo assay, measures the concentration for 50% inhibition of FAK phosphorylation in cells.
Selectivity >100-foldFAK/Pyk2 vs. Other KinasesShows high selectivity, minimizing off-target effects.
Table 2: Cellular and In Vivo Effects of Defactinib
Cell Line / ModelAssayTreatmentResultReference
Pancreatic Ductal Adenocarcinoma (PDAC) Cell LinesCell Viability (IC₅₀)Defactinib MonotherapyIC₅₀ range: 2.0–5.0 μM[10]
PDAC Orthotopic ModelTumor GrowthDefactinib + nab-paclitaxelSynergistic suppression of tumor growth[10]
Bladder Cancer (T24 cells, 7-day culture)Cell Viability100 μM Defactinib (3 x 2h)~64% decrease in viability[11]
Breast Cancer Models (Resistant to mTORC1 inhibitors)Tumor GrowthDefactinib + RapamycinSignificant suppression of tumor growth, induced regression[12]
Diffuse Gastric Cancer (DGC) Cell LinesCell ViabilityDefactinib + VS-6766 (MAPK inhibitor)Enhanced efficacy and stronger cell inhibition compared to monotherapy[13]

Impact on Focal Adhesion Dynamics and Downstream Signaling

FAK inhibition by Defactinib directly alters the structure, stability, and turnover of focal adhesions. This disruption has significant consequences for cell behavior, particularly migration and invasion, which are hallmarks of metastatic cancer.

  • Altered Morphology: Treatment with Defactinib often leads to a reduction in the number and size of focal adhesions.

  • Impaired Turnover: The dynamic processes of focal adhesion assembly and disassembly are crucial for cell movement. By inhibiting FAK, Defactinib disrupts this turnover, which can lead to an inability of the cell to form new adhesions at the leading edge or detach at the trailing edge, thus impeding migration.[10]

  • Blockade of Downstream Pathways: FAK acts as a scaffold to activate two major pro-survival and pro-proliferative signaling pathways:

    • PI3K/Akt Pathway: Defactinib induces the dissociation of PI3K from FAK, leading to a blockade of Akt signaling. This pathway is critical for cell survival and growth.[2][14]

    • RAS/RAF/MEK/ERK (MAPK) Pathway: FAK can also promote tumor cell invasion and metastasis by activating the MAPK/ERK pathway.[2] Defactinib's inhibition of FAK helps to suppress this signaling axis.[1]

Downstream_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway FAK FAK PI3K PI3K FAK->PI3K Activates Grb2_Sos Grb2/SOS FAK->Grb2_Sos Activates Defactinib Defactinib Defactinib->FAK Inhibits Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Invasion Akt->Cell_Response Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Downstream pathways inhibited by Defactinib via FAK.

Experimental Protocols for Investigation

A multi-faceted approach is required to fully characterize the effects of Defactinib on focal adhesion dynamics. Below are detailed protocols for key experiments.

Immunofluorescence Microscopy for Focal Adhesion Visualization

This method allows for the static visualization of focal adhesion morphology, size, and distribution.

  • Cell Culture: Plate cells on fibronectin-coated glass coverslips and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of Defactinib or vehicle (e.g., DMSO) for a specified time (e.g., 2-24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Staining: Incubate with primary antibodies against focal adhesion proteins (e.g., anti-paxillin, anti-vinculin, or anti-p-FAK Y397) diluted in 1% BSA/PBS overnight at 4°C.

  • Secondary Antibody Staining: Wash three times with PBS and incubate with fluorescently-conjugated secondary antibodies for 1 hour at room temperature, protected from light. Phalloidin can be co-incubated to visualize the actin cytoskeleton.

  • Mounting and Imaging: Wash three times, mount coverslips onto slides using an anti-fade mounting medium containing DAPI (for nuclear staining), and image using a confocal or widefield fluorescence microscope.

  • Analysis: Quantify focal adhesion number, size, and intensity using software like ImageJ/Fiji.[15]

Live-Cell Imaging for Focal Adhesion Turnover

This technique enables the direct measurement of focal adhesion assembly and disassembly rates. Total Internal Reflection Fluorescence (TIRF) microscopy is often used as it selectively illuminates the cell-substrate interface where focal adhesions reside.[16]

  • Cell Line Generation: Create a stable cell line expressing a fluorescently-tagged focal adhesion protein (e.g., Paxillin-mCherry or EGFP-Paxillin).[15]

  • Plating for Imaging: Plate the engineered cells on glass-bottom dishes coated with fibronectin.

  • Microscopy Setup: Use a TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Image Acquisition: After adding Defactinib or vehicle, acquire time-lapse images at regular intervals (e.g., every 1-2 minutes) for a duration of 1-4 hours.

  • Data Analysis: Use specialized software (e.g., FAAS, or custom scripts in MATLAB or Python) to automatically detect and track individual focal adhesions over time.[17] Plot the fluorescence intensity of each adhesion over its lifetime to determine assembly and disassembly rate constants.[15][16]

Western Blotting for Signaling Pathway Analysis

This biochemical assay is used to quantify changes in protein expression and phosphorylation levels.

  • Cell Lysis: Treat cells with Defactinib as desired, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against total FAK, p-FAK (Y397), total Akt, p-Akt, total ERK, and p-ERK.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Measure band intensity using densitometry and normalize phosphorylated protein levels to their total protein counterparts.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_analysis Data Analysis A Cell Culture (e.g., Cancer Cell Lines) B Treatment with Defactinib (Dose-Response / Time-Course) A->B C1 Immunofluorescence (FA Morphology & Size) B->C1 C2 Live-Cell Imaging (TIRF) (FA Dynamics & Turnover) B->C2 C3 Western Blot (Signaling Pathways) B->C3 C4 Migration / Invasion Assay (Functional Outcome) B->C4 D1 Image Analysis (Quantify Adhesion Number/Area) C1->D1 D2 Kinetic Analysis (Assembly/Disassembly Rates) C2->D2 D3 Densitometry (Protein Phosphorylation Levels) C3->D3 D4 Statistical Analysis (Quantify Motility) C4->D4 E Comprehensive Assessment of Defactinib's Impact on Focal Adhesion Dynamics D1->E D2->E D3->E D4->E

Caption: Workflow for investigating Defactinib's effects.

Conclusion

Defactinib is a highly specific and potent inhibitor of FAK that profoundly disrupts focal adhesion dynamics. By preventing FAK autophosphorylation, it effectively dismantles the signaling hub at cell-matrix adhesions, leading to the inhibition of critical downstream pathways like PI3K/Akt and MAPK/ERK. This multi-pronged attack on tumor cell signaling results in reduced proliferation, survival, and migratory capacity. The experimental protocols outlined in this guide provide a robust framework for researchers to meticulously investigate and quantify the impact of Defactinib and other FAK inhibitors, furthering their development as valuable therapeutic agents, particularly in combination strategies for treating various cancers.[13][18][19]

References

Defactinib in Xenograft Models: A Technical Overview of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib (VS-6063) is an orally available, selective, and potent small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and constitutive activation of FAK are frequently observed in various solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[1][3] Consequently, FAK has emerged as a compelling target for cancer therapy. This technical guide synthesizes the findings from preliminary studies of defactinib in various xenograft models, providing a comprehensive resource on its preclinical anti-tumor activity, mechanism of action, and experimental methodologies.

Mechanism of Action: Targeting the FAK Signaling Nexus

Defactinib exerts its anti-neoplastic effects by inhibiting FAK, thereby disrupting the signaling cascades that promote cancer cell survival and invasiveness.[1] FAK acts as a critical node in signal transduction, integrating signals from the extracellular matrix via integrins to modulate key downstream pathways, including the PI3K/AKT and RAS/MEK/ERK pathways.[3][4] By blocking FAK, defactinib can induce the dissociation of PI3K from FAK, leading to a blockade of AKT signaling and a subsequent reduction in the expression of several oncogenes.[4] Furthermore, defactinib has been shown to modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[1]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation Defactinib Defactinib Defactinib->FAK Inhibition PI3K PI3K FAK->PI3K Activation RAS_MEK_ERK RAS/MEK/ERK Pathway FAK->RAS_MEK_ERK Activation AKT AKT PI3K->AKT Activation Cell_Survival Cell Survival, Proliferation, Migration AKT->Cell_Survival RAS_MEK_ERK->Cell_Survival

Figure 1: Simplified FAK signaling pathway and the inhibitory action of Defactinib.

Efficacy of Defactinib in Xenograft Models: Monotherapy and Combination Studies

Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of defactinib, both as a monotherapy and in combination with other anti-cancer agents. These studies highlight its potential across a range of solid tumors.

Pancreatic Ductal Adenocarcinoma (PDAC)

In a PANC-1 xenograft model, treatment with defactinib at a dose of 40 mg/kg daily for four consecutive weeks resulted in a significant suppression of tumor growth and metastasis.[5] This was accompanied by a reduction in the in vivo proliferation index, as determined by Ki-67 immunohistochemical staining.[5]

Adrenocortical Carcinoma (ACC)

In an ACC xenograft model, the combination of defactinib with mitotane, the standard of care for ACC, demonstrated significant anti-tumor efficacy.[6][7] The combination treatment led to a notable reduction in tumor volume and the number of macrometastases compared to either agent alone or the control group.[6][7] Tumors from defactinib-treated animals also showed increased necrosis.[6][7]

Endometrial Cancer

A study utilizing the UTE10 xenograft model of high-grade endometrioid endometrial cancer showed that defactinib monotherapy significantly inhibited tumor growth compared to the control group.[8] The median overall survival was extended from 23 days in the control group to 55 days in the defactinib-treated group.[8] Furthermore, the combination of defactinib with the RAF/MEK inhibitor avutometinib resulted in even greater tumor growth inhibition and a more significant survival advantage.[8]

Ovarian Cancer

Defactinib has been investigated in combination with other targeted agents in ovarian cancer models. In taxane-sensitive (SKOV3ip1) and taxane-resistant (SKOV3-TR) cell lines, defactinib synergistically decreased proliferation and increased apoptosis when combined with paclitaxel.[2] More recently, the combination of defactinib with the RAF/MEK clamp avutometinib has shown promising results in low-grade serous ovarian cancer (LGSOC), particularly in tumors with KRAS mutations, leading to accelerated FDA approval for this indication.[9][10]

Mesothelioma

Defactinib has been evaluated in mesothelioma, a cancer often associated with low levels of the tumor suppressor Merlin.[11] The MSTO-211H cell line, derived from a patient with biphasic mesothelioma, is a commonly used xenograft model for studying this disease.[12] While a phase II clinical trial (COMMAND) of defactinib as maintenance therapy did not show an improvement in progression-free or overall survival, preclinical models continue to be used to explore FAK inhibition in this malignancy.[12][13]

Summary of Quantitative Data from Xenograft Studies

Cancer TypeXenograft ModelTreatmentKey Quantitative OutcomesReference
Pancreatic CancerPANC-1Defactinib (40 mg/kg, daily)Significant reduction in tumor volume and metastasis.[5][5]
Adrenocortical CarcinomaH295RDefactinib + MitotaneSignificant reduction in tumor volume and number of macrometastases.[6][7][6][7]
Endometrial CancerUTE10DefactinibMedian OS: 55 days vs. 23 days for control (p < 0.001).[8][8]
Endometrial CancerUTE10Defactinib + AvutometinibSignificant tumor growth inhibition vs. either agent alone (p < 0.001).[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are generalized experimental protocols based on the cited literature for establishing and utilizing xenograft models to evaluate defactinib.

Cell Lines and Culture

A variety of human cancer cell lines have been utilized in xenograft studies of defactinib, including PANC-1 (pancreatic), H295R (adrenocortical), UTE10 (endometrial), SKOV3ip1, SKOV3-TR (ovarian), and MSTO-211H (mesothelioma).[2][5][6][8][12] Cells are typically maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C and 5% CO2.[12]

Xenograft Implantation

The establishment of xenograft tumors is a critical step. The following diagram outlines a typical workflow for subcutaneous xenograft model generation.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., PANC-1) Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Harvesting Injection 3. Subcutaneous Injection into Immunodeficient Mice Harvesting->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Defactinib +/- Combo) Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor Volume, Survival) Treatment->Endpoint

References

Methodological & Application

Application Note: High-Throughput Quantification of Defactinib in Human Plasma using LC-MS/MS with Defactinib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Defactinib in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Defactinib-d6, is employed. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring of Defactinib, a potent inhibitor of Focal Adhesion Kinase (FAK).

Introduction

Defactinib is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[1] Overexpression of FAK is associated with the progression of various cancers, making it a key therapeutic target.[1] Defactinib has shown promise in clinical trials for the treatment of several solid tumors, including mesothelioma and ovarian cancer.[1]

Accurate quantification of Defactinib in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for correcting for matrix effects, variations in sample recovery, and instrument response, thereby ensuring the reliability of the analytical data.[2] This application note provides a detailed protocol for the quantification of Defactinib in human plasma using this compound as the internal standard.

Signaling Pathway of Defactinib

Defactinib exerts its therapeutic effect by inhibiting the FAK signaling pathway. FAK is a central component of signal transduction from the extracellular matrix to the cell interior, influencing key cellular processes like proliferation, migration, and survival. By inhibiting FAK, Defactinib disrupts these downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, ultimately leading to reduced tumor growth and metastasis.[1][3]

Defactinib_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K RAS RAS FAK->RAS Migration Cell Migration FAK->Migration Defactinib Defactinib Defactinib->FAK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified signaling pathway of Defactinib's mechanism of action.

Experimental Protocol

Materials and Reagents
  • Defactinib analytical standard (≥98% purity)

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Defactinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Defactinib in acetonitrile.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile/water (50:50, v/v).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of Defactinib stock solution into blank human plasma.

Sample Preparation

The following workflow outlines the protein precipitation method for plasma sample preparation.

Sample_Preparation_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 10 µL of This compound Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 200 µL of Acetonitrile Vortex1->Add_ACN Vortex2 Vortex for 1 min Add_ACN->Vortex2 Centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System Standard UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Spray Voltage ~5500 V
Source Temp. ~500°C
Collision Gas Nitrogen

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Defactinib511.1203.1Optimize for instrument
This compound517.1209.1Optimize for instrument

Method Validation and Performance

The method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA.[4] Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and matrix effect.

Table 2: Representative Method Performance Data

(Note: The following data is representative and should be established for each specific laboratory and instrument.)

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.99> 0.995
LLOQ Signal-to-Noise > 100.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Defactinib in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for reliable pharmacokinetic and therapeutic drug monitoring of Defactinib.

References

Application Note: Quantitative Analysis of Defactinib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Defactinib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs Defactinib-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers plasma sample preparation using liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. Method performance parameters, based on established bioanalytical method validation guidelines, are provided to demonstrate the robustness and reliability of the assay for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Defactinib is an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and activation of FAK are implicated in the progression and metastasis of various solid tumors. By inhibiting FAK, Defactinib disrupts key signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways, thereby impeding tumor growth and angiogenesis.[2][3][4] Given its therapeutic potential, a sensitive and specific bioanalytical method is essential for the quantitative determination of Defactinib in biological matrices to support preclinical and clinical research. This application note describes a robust LC-MS/MS method for the quantification of Defactinib in human plasma, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and procedural variability.

Signaling Pathway of Defactinib

G ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K RAS RAS FAK->RAS Defactinib Defactinib Defactinib->FAK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Defactinib inhibits FAK, blocking downstream signaling pathways.

Experimental Protocol

This protocol is adapted from a validated method for the quantification of Defactinib in mouse plasma and is optimized for use with human plasma and this compound as the internal standard.

Materials and Reagents
  • Defactinib analytical standard (Purity ≥98%)

  • This compound (Purity ≥98%, Isotopic Purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column (e.g., Atlantis dC18, 50 x 2.1 mm, 3.5 µm or equivalent).

Stock and Working Solutions
  • Defactinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Defactinib in DMSO to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Defactinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction

G Start Start: 50 µL Plasma Sample Add_IS Add 25 µL of This compound Working Solution Start->Add_IS Vortex1 Vortex Mix (30 sec) Add_IS->Vortex1 Add_Solvent Add 1 mL of MTBE Vortex1->Add_Solvent Vortex2 Vortex Mix (5 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (4000 rpm, 5 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant to a Clean Tube Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Atlantis dC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic: 25% A, 75% B
Run Time 3.0 minutes
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Defactinib511.1112.235
This compound517.1112.235

Note: The MRM transition for this compound is predicted based on the stable isotope label being on a part of the molecule that does not fragment off. The product ion is expected to be the same as the unlabeled compound. This should be confirmed experimentally.

Method Validation Summary

The following tables summarize the expected performance of the method based on a similar validated assay for Defactinib in mouse plasma.[1]

Table 4: Linearity and Sensitivity

ParameterResult
Calibration Curve Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Table 5: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
Low1.5≤ 1585 - 115≤ 1585 - 115
Medium150≤ 1585 - 115≤ 1585 - 115
High400≤ 1585 - 115≤ 1585 - 115

Table 6: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low1.5> 80
Medium150> 80
High400> 80

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Defactinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for supporting pharmacokinetic and other research studies involving Defactinib. The simple liquid-liquid extraction procedure and rapid chromatographic run time allow for high-throughput sample analysis.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated FAK (p-FAK) after Defactinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of numerous cancers.[1][3] Defactinib (VS-6063) is a potent and selective small-molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[4][5][6] By inhibiting FAK autophosphorylation, primarily at tyrosine 397 (Y397), Defactinib disrupts downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor growth, survival, and angiogenesis.[3][4]

Western blotting is a fundamental technique to assess the efficacy of FAK inhibitors like Defactinib by quantifying the reduction in FAK phosphorylation. These application notes provide a comprehensive protocol for the Western blot analysis of phosphorylated FAK (p-FAK) in response to Defactinib treatment, intended for researchers, scientists, and drug development professionals.

FAK Signaling Pathway and Defactinib's Mechanism of Action

Integrin clustering or growth factor receptor activation triggers the autophosphorylation of FAK at Y397.[7][8] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[8] The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, fully activating its kinase activity and initiating downstream signaling pathways that promote cell proliferation, survival, and migration.[3][9] Defactinib acts as an ATP-competitive inhibitor, blocking this initial autophosphorylation at Y397 and consequently inhibiting the entire downstream signaling cascade.[3][5]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment Downstream_Signaling Downstream Signaling (PI3K/Akt, RAS/MEK/ERK) Src->Downstream_Signaling Activation Cell_Responses Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Responses Promotion Defactinib Defactinib Defactinib->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of Defactinib.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of Defactinib on FAK phosphorylation.

Experimental Workflow Overview

Western_Blot_Workflow A 1. Cell Culture and Defactinib Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-FAK, FAK) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis and Quantification I->J

Caption: Workflow for Western blot analysis of p-FAK.

Cell Culture and Defactinib Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-453, SkBr3, H292, A549) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal levels of FAK phosphorylation, serum-starve the cells overnight by replacing the growth medium with a serum-free medium.

  • Defactinib Treatment: Treat the cells with varying concentrations of Defactinib (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a specified duration (e.g., 1, 4, 24, 48 hours).[10][11][12] A vehicle control (e.g., DMSO) should be run in parallel.

Cell Lysis and Protein Extraction
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.

SDS-PAGE
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to standard procedures until the dye front reaches the bottom.

Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in transfer buffer.

  • Transfer: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer using a semi-dry or wet transfer system.

Blocking
  • Blocking Solution: After transfer, block the membrane in a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7] Note: BSA is recommended over non-fat dry milk for phospho-protein detection to reduce background.

Primary Antibody Incubation
  • Antibody Dilution: Dilute the primary antibodies against phospho-FAK (Tyr397) and total FAK in 5% BSA in TBST at the manufacturer's recommended dilution (e.g., 1:1000).

  • Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

Secondary Antibody Incubation
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in 5% BSA in TBST for 1 hour at room temperature.

Signal Detection
  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Chemiluminescence: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis and Quantification
  • Densitometry: Quantify the band intensities for p-FAK and total FAK using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the p-FAK signal to the total FAK signal for each sample to account for any variations in protein loading. Further normalization to the vehicle control can be performed to determine the fold change in phosphorylation.

Data Presentation

The following tables summarize representative quantitative data on the effect of Defactinib on p-FAK levels from various studies.

Table 1: Dose-Dependent Inhibition of p-FAK by Defactinib

Cell LineTreatment Duration (hours)Defactinib Concentration% Inhibition of p-FAK (Y397)Reference
HER2+ MDA-MB-45311 µMComplete inhibition[11]
CLL B cells44 µMSignificant decrease[10]
7-day T246 (3 x 2h)100 µMComplete inhibition[13]
SW620244 µMSignificant decrease[8]
BT474240.1 µMSignificant decrease[8]

Table 2: Time-Dependent Inhibition of p-FAK by Defactinib

Cell LineDefactinib ConcentrationTreatment Duration (hours)ObservationReference
CLL cellsNot specified24Decreased p-FAK levels[10]
RTKLow cellsNot specified48-72Compensatory RTK upregulation[14]

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or use a fresh blocking solution (5% BSA in TBST).
Antibody concentration too highOptimize primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Weak or No Signal Inactive primary/secondary antibodyUse fresh or validated antibodies.
Insufficient protein loadedIncrease the amount of protein loaded onto the gel.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
Presence of phosphatase activityEnsure phosphatase inhibitors are included in the lysis buffer.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; perform a literature search for validated antibodies.
Protein degradationEnsure protease inhibitors are included in the lysis buffer and samples are kept on ice.

Conclusion

This document provides a detailed guide for the Western blot analysis of FAK phosphorylation following treatment with the FAK inhibitor Defactinib. Adherence to these protocols will enable researchers to reliably assess the on-target efficacy of Defactinib and similar compounds, providing crucial data for preclinical and clinical drug development. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation.

References

Application Note: Visualizing FAK Localization in Response to Defactinib Treatment Using Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] It is a key component of focal adhesions, which are dynamic structures that mediate the connection between the cell and the extracellular matrix (ECM).[1][3] Dysregulation of FAK signaling is implicated in various pathologies, including cancer, where it contributes to tumor progression and metastasis.[4][5] Defactinib (VS-6063) is a potent and selective small-molecule inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[6][7] By inhibiting FAK's kinase activity, Defactinib disrupts downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[6][8][9]

This application note provides a detailed protocol for the immunofluorescent staining of FAK in cultured cells to investigate the effects of Defactinib on its subcellular localization. Visualization of FAK localization can provide critical insights into the cellular response to FAK inhibition.

FAK Signaling Pathway and Defactinib's Mechanism of Action

Integrin engagement with the ECM triggers the recruitment of FAK to focal adhesions and its subsequent autophosphorylation at tyrosine 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates downstream targets, such as paxillin and p130Cas, initiating signaling cascades that regulate cell motility and survival.[2][10] Defactinib, as an ATP-competitive inhibitor, blocks the catalytic activity of FAK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6][8]

FAK_Signaling_and_Defactinib FAK Signaling Pathway and Defactinib Inhibition cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Recruits Src Src Src Src->FAK_Src Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream Phosphorylation of substrates Response Cell Migration, Proliferation, Survival Downstream->Response Defactinib Defactinib Defactinib->FAK Inhibition

FAK Signaling Pathway and Defactinib Inhibition.

Experimental Protocol: Immunofluorescence Staining of FAK

This protocol outlines the steps for visualizing FAK localization in adherent cell lines treated with Defactinib.

Materials
  • Adherent cell line of interest (e.g., HeLa, U87-MG)

  • Cell culture medium and supplements

  • Defactinib (VS-6063)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-FAK antibody (validated for immunofluorescence)

  • Secondary antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Glass coverslips or chamber slides

  • Fluorescence microscope

Experimental Workflow

Immunofluorescence Staining Workflow.
Step-by-Step Method

  • Cell Seeding:

    • Seed cells onto sterile glass coverslips or chamber slides in a multi-well plate.

    • Allow cells to adhere and grow to 50-70% confluency.

  • Defactinib Treatment:

    • Prepare a stock solution of Defactinib in an appropriate solvent (e.g., DMSO).

    • Dilute Defactinib in cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration. Treatment of urothelial cancer cells with 100 µM Defactinib has been reported.[11] Another study on CLL cells used concentrations up to 4 µM.[12]

    • Treat cells with Defactinib for the desired duration. Treatment times can range from a few hours to 24 hours or longer.[9] Include a vehicle-treated control (e.g., DMSO).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[13]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.[14][15] This step is crucial for allowing antibodies to access intracellular epitopes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer (1-5% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FAK antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images of both control and Defactinib-treated cells. FAK is typically localized to focal adhesions at the cell periphery.[3] Upon inhibition, changes in localization, such as a more diffuse cytoplasmic staining, may be observed.[16]

    • Quantitative analysis of FAK localization can be performed using image analysis software (e.g., ImageJ) by measuring the fluorescence intensity in different cellular compartments (e.g., focal adhesions vs. cytoplasm).

Data Presentation: Expected Outcomes and Quantitative Analysis

Treatment with Defactinib is expected to alter the subcellular localization of FAK. In untreated cells, FAK is predominantly found in focal adhesions. Upon FAK inhibition, a delocalization from focal adhesions to a more diffuse cytoplasmic or perinuclear distribution may be observed.[16][17] Quantitative analysis can be performed by measuring the fluorescence intensity of FAK staining at focal adhesions versus the cytoplasm.

Table 1: Quantitative Analysis of FAK Localization

Treatment GroupMean Fluorescence Intensity at Focal Adhesions (Arbitrary Units)Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units)Ratio (Focal Adhesion / Cytoplasm)
Vehicle ControlHighLowHigh
Defactinib (e.g., 1 µM)LowHighLow

Note: The values in this table are illustrative. Actual results will depend on the cell line, experimental conditions, and the specific antibodies used.

Troubleshooting

  • High Background: Insufficient blocking or washing. Increase blocking time or BSA concentration. Ensure thorough washing between steps.

  • Weak Signal: Low primary antibody concentration, insufficient incubation time, or over-fixation. Optimize antibody dilution and incubation times.

  • No Signal: Primary antibody may not be suitable for immunofluorescence. Check the antibody datasheet.

  • Photobleaching: Minimize exposure of fluorescently labeled samples to light. Use an antifade mounting medium.

By following this detailed protocol, researchers can effectively visualize and quantify changes in FAK localization in response to Defactinib treatment, providing valuable insights into the cellular mechanism of this FAK inhibitor.

References

Defactinib in Lung Cancer Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), in preclinical lung cancer xenograft models. The following sections detail the underlying signaling pathways, quantitative efficacy data, and detailed experimental protocols for conducting similar studies.

Introduction to Defactinib and FAK Signaling

Defactinib is a potent and selective ATP-competitive small molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix (ECM) through integrins, influencing cell adhesion, migration, proliferation, and survival.[2] In many cancers, including non-small cell lung cancer (NSCLC), FAK is overexpressed and associated with tumor progression and metastasis.[2] Defactinib's mechanism of action centers on the inhibition of FAK, thereby disrupting these key oncogenic signaling pathways.[2]

The FAK signaling cascade is initiated by the clustering of integrins upon binding to the ECM. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src results in the phosphorylation of other tyrosine residues on FAK, leading to the full activation of the FAK/Src complex. This complex then activates downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. Defactinib blocks the initial autophosphorylation of FAK, thereby inhibiting the entire downstream signaling cascade.

Efficacy of Defactinib in Lung Cancer Xenograft Models

To illustrate the expected outcomes from such a study, the following table represents a hypothetical compilation of data based on graphical representations from existing literature on FAK inhibitors in lung cancer xenografts.

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SEM (Day 21)
Vehicle Control1250 ± 150-1.2 ± 0.15
Defactinib (25 mg/kg, b.i.d.)625 ± 95500.6 ± 0.09

Note: This table is a representative example and not directly extracted from a single publication. It is intended to illustrate the type of data generated in such experiments.

Experimental Protocols

The following are detailed protocols for establishing a lung cancer xenograft model and evaluating the efficacy of defactinib.

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of NSCLC

Materials:

  • Fresh NSCLC tumor tissue from surgical resection

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal housing facility with sterile conditions

Procedure:

  • Tumor Tissue Preparation:

    • Obtain fresh tumor specimens from NSCLC patients who have provided informed consent.

    • Transport the tissue to the laboratory in sterile PBS on ice immediately after surgical resection.

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.

    • Mince the tumor into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize a 6-8 week old immunodeficient mouse.

    • Make a small incision (approximately 5 mm) in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for signs of distress and to check the implantation site for tumor growth.

    • Measure the tumor dimensions (length and width) with calipers twice a week once a palpable tumor is present.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for passaging or analysis.

  • Serial Passaging:

    • Harvested tumors can be re-implanted into new cohorts of mice to expand the PDX model. This is typically done for several generations to establish a stable tumor line.

Protocol 2: Administration of Defactinib in a Lung Cancer Xenograft Model

Materials:

  • Defactinib (VS-6063)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Mice bearing established lung cancer xenografts (tumor volume ~100-200 mm³)

Procedure:

  • Preparation of Defactinib Solution:

    • Prepare a stock solution of defactinib in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in the oral gavage vehicle. A common dosage for defactinib in mice is 25 mg/kg.

  • Animal Grouping and Treatment:

    • Randomly assign mice with established tumors into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer defactinib (e.g., 25 mg/kg) orally via gavage twice daily (b.i.d.).

    • Control Group: Administer an equivalent volume of the vehicle solution orally via gavage on the same schedule.

  • Monitoring:

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

    • Measure tumor volume twice a week as described in Protocol 1.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice and carefully excise the tumors.

    • Measure the final tumor weight.

    • Divide the tumor tissue for various analyses: a portion can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.

Protocol 3: Western Blot Analysis of FAK and Phospho-FAK (Y397)

Materials:

  • Frozen tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-phospho-FAK (Y397)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-FAK or anti-phospho-FAK) overnight at 4°C, diluted according to the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Immunohistochemistry (IHC) for Phospho-FAK (Y397)

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody: anti-phospho-FAK (Y397)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate the sections with the primary anti-phospho-FAK antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with streptavidin-HRP conjugate.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Develop the signal with DAB chromogen.

    • Counterstain the sections with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount a coverslip using mounting medium.

  • Analysis:

    • Examine the slides under a microscope to assess the intensity and localization of phospho-FAK staining.

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment FAK_Src FAK/Src Complex pFAK_Y397->FAK_Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K RAS RAS FAK_Src->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Defactinib Defactinib Defactinib->FAK Inhibition

Caption: FAK Signaling Pathway and the Mechanism of Action of Defactinib.

Xenograft_Workflow start Obtain NSCLC Patient Tumor Tissue implant Implant Tumor Fragments into Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups (Tumor Volume ~150 mm³) monitor_growth->randomize treat_control Administer Vehicle Control (Oral Gavage) randomize->treat_control treat_defactinib Administer Defactinib (Oral Gavage) randomize->treat_defactinib monitor_treatment Monitor Tumor Volume and Body Weight treat_control->monitor_treatment treat_defactinib->monitor_treatment endpoint Endpoint Reached monitor_treatment->endpoint collect Euthanize Mice and Collect Tumors endpoint->collect analyze_weight Measure Tumor Weight collect->analyze_weight analyze_wb Western Blot (FAK, p-FAK) collect->analyze_wb analyze_ihc IHC (p-FAK) collect->analyze_ihc

Caption: Experimental Workflow for a Defactinib Lung Cancer Xenograft Study.

References

Protocol for Assessing Defactinib's Anti-Angiogenic Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors, thereby regulating essential cellular processes for angiogenesis, including endothelial cell proliferation, migration, and survival.[4][5][6][7] Defactinib is a potent and selective inhibitor of FAK, exhibiting potential anti-angiogenic and antineoplastic activities.[8][9] By inhibiting FAK, Defactinib can disrupt downstream signaling pathways, such as the PI3K/AKT and Ras/MEK/ERK pathways, which are crucial for tumor angiogenesis.[8] This document provides detailed protocols for assessing the anti-angiogenic effects of Defactinib in vitro using primary human umbilical vein endothelial cells (HUVECs), a standard model for studying angiogenesis.

Key In Vitro Angiogenesis Assays

To comprehensively evaluate the anti-angiogenic properties of Defactinib, a panel of in vitro assays targeting different stages of the angiogenic process is recommended. These include:

  • Endothelial Cell Proliferation Assay: To determine the effect of Defactinib on endothelial cell growth.

  • Endothelial Cell Migration and Invasion Assays: To assess the impact of Defactinib on the migratory and invasive capabilities of endothelial cells, which are essential for the sprouting of new vessels.

  • Endothelial Cell Tube Formation Assay: To evaluate the ability of Defactinib to inhibit the differentiation and organization of endothelial cells into capillary-like structures.

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay measures the effect of Defactinib on the proliferation of HUVECs. A reduction in proliferation is an indicator of anti-angiogenic potential.[1]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Defactinib (various concentrations)

  • 96-well plates

  • MTS or WST-1 proliferation assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: The following day, replace the medium with fresh EGM-2 containing various concentrations of Defactinib (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Assessment: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Quantitative Data Summary:

Defactinib Concentration (nM)Percent Inhibition of HUVEC Proliferation (Mean ± SD)
0 (Vehicle)0 ± 5.2
0.18.3 ± 4.1
125.7 ± 6.8
1052.1 ± 8.3
10078.9 ± 9.5
100095.2 ± 3.7
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of Defactinib on the directional migration of endothelial cells, mimicking the process of vessel sprouting.[10][11]

Materials:

  • HUVECs

  • EGM-2 medium

  • 6-well plates

  • 200 µL pipette tip

  • Defactinib (various concentrations)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in 6-well plates and grow to 90-100% confluence.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.[12]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh EGM-2 medium containing different concentrations of Defactinib or a vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Image Acquisition (Time X): Capture images of the same locations at various time points (e.g., 12, 24 hours).[13]

  • Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure or migration distance.[10]

Quantitative Data Summary:

Defactinib Concentration (nM)Percent Wound Closure at 24h (Mean ± SD)
0 (Vehicle)92.5 ± 7.8
175.3 ± 9.1
1048.9 ± 6.5
10021.7 ± 5.3
10005.2 ± 3.9
Endothelial Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of endothelial cells to invade through a basement membrane matrix, a key step in angiogenesis.[2][14]

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane matrix

  • EGM-2 medium with and without FBS

  • Defactinib (various concentrations)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Insert Coating: Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs in the upper chamber of the inserts in serum-free EGM-2 medium containing different concentrations of Defactinib or a vehicle control.

  • Chemoattractant: Add EGM-2 medium containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber.[15][16]

  • Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.

  • Image Acquisition and Quantification: Count the number of stained cells in multiple fields of view using a microscope.

Quantitative Data Summary:

Defactinib Concentration (nM)Number of Invading Cells per Field (Mean ± SD)
0 (Vehicle)215 ± 25
1168 ± 18
1095 ± 12
10042 ± 8
100011 ± 4
Endothelial Cell Tube Formation Assay

This assay assesses the ability of Defactinib to inhibit the differentiation of endothelial cells into capillary-like structures on a basement membrane matrix.[3][17][18][19][20]

Materials:

  • HUVECs

  • Matrigel (growth factor reduced)

  • 96-well plates

  • EGM-2 medium

  • Defactinib (various concentrations)

  • Calcein AM (for fluorescence imaging, optional)

  • Microscope with a camera

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[19] Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[18][19]

  • Cell Seeding: Resuspend HUVECs in EGM-2 medium containing different concentrations of Defactinib or a vehicle control and seed them onto the Matrigel-coated wells.

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.[18]

  • Image Acquisition: Capture images of the tube-like structures using a phase-contrast or fluorescence microscope (if using Calcein AM).

  • Quantification: Analyze the images to quantify various parameters of tube formation, such as the total tube length, number of junctions, and number of loops, using image analysis software.[21][22][23]

Quantitative Data Summary:

Defactinib Concentration (nM)Total Tube Length (µm per field) (Mean ± SD)Number of Junctions per Field (Mean ± SD)
0 (Vehicle)2540 ± 31045 ± 8
11980 ± 25032 ± 6
101150 ± 18018 ± 5
100420 ± 955 ± 2
100080 ± 301 ± 1

Signaling Pathways and Experimental Workflow

Defactinib's Mechanism of Action in Angiogenesis

Defactinib inhibits Focal Adhesion Kinase (FAK), a key signaling node downstream of integrins and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] This inhibition disrupts the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby exerting its anti-angiogenic effects.

Defactinib_Mechanism cluster_ECM Extracellular Matrix (ECM) cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK VEGFR VEGFR VEGFR->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Cell Migration & Invasion FAK->Migration Tube_Formation Tube Formation FAK->Tube_Formation Src->FAK Akt Akt PI3K->Akt Survival Gene Expression (Survival) Akt->Survival MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation Defactinib Defactinib Defactinib->FAK VEGF VEGF VEGF->VEGFR

Caption: Defactinib inhibits FAK, blocking downstream signaling pathways crucial for angiogenesis.

Experimental Workflow for Assessing Defactinib's Anti-Angiogenic Effects

The following workflow outlines the logical sequence of experiments to characterize the in vitro anti-angiogenic activity of Defactinib.

Experimental_Workflow start Start: Characterize Defactinib's Anti-Angiogenic Potential proliferation 1. Proliferation Assay start->proliferation migration 2. Migration/Invasion Assays start->migration tube_formation 3. Tube Formation Assay start->tube_formation data_analysis 4. Data Analysis & Interpretation proliferation->data_analysis migration->data_analysis tube_formation->data_analysis conclusion Conclusion: Defactinib demonstrates potent anti-angiogenic effects in vitro data_analysis->conclusion

Caption: A stepwise workflow for the in vitro assessment of Defactinib's anti-angiogenic properties.

Logical Relationship of FAK Inhibition to Angiogenic Processes

This diagram illustrates how the inhibition of FAK by Defactinib logically leads to the suppression of key events in angiogenesis.

Logical_Relationship Defactinib Defactinib FAK_Inhibition FAK Inhibition Defactinib->FAK_Inhibition Reduced_Proliferation Reduced Endothelial Cell Proliferation FAK_Inhibition->Reduced_Proliferation Reduced_Migration Reduced Endothelial Cell Migration/Invasion FAK_Inhibition->Reduced_Migration Inhibited_Tube_Formation Inhibited Tube Formation FAK_Inhibition->Inhibited_Tube_Formation Anti_Angiogenic_Effect Overall Anti-Angiogenic Effect Reduced_Proliferation->Anti_Angiogenic_Effect Reduced_Migration->Anti_Angiogenic_Effect Inhibited_Tube_Formation->Anti_Angiogenic_Effect

Caption: The logical cascade from FAK inhibition by Defactinib to the overall anti-angiogenic outcome.

References

Application Notes and Protocols for Metabolite Identification Studies Using Defactinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3] As a key mediator of signaling pathways downstream of integrins and growth factor receptors, FAK is a compelling target in oncology. Understanding the metabolic fate of Defactinib is critical for its clinical development, as metabolites can contribute to the overall pharmacological effect or toxicity profile.

This document provides detailed application notes and experimental protocols for the use of Defactinib-d6, a deuterated internal standard, in metabolite identification and quantification studies. The use of stable isotope-labeled internal standards like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability in sample processing and matrix effects, thereby ensuring high accuracy and precision.

Signaling Pathway of Defactinib Target: Focal Adhesion Kinase (FAK)

Defactinib exerts its therapeutic effect by inhibiting the FAK signaling pathway. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration.[1][3][4] Defactinib blocks these downstream events by inhibiting FAK autophosphorylation.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK_inactive FAK (Inactive) Integrins->FAK_inactive Activation FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation FAK_Src_complex p-FAK/Src Complex FAK_active->FAK_Src_complex Src Src Src->FAK_Src_complex Grb2_SOS Grb2/SOS FAK_Src_complex->Grb2_SOS PI3K PI3K FAK_Src_complex->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Defactinib Defactinib Defactinib->FAK_active Inhibition

Caption: FAK Signaling Pathway and Inhibition by Defactinib.

Known Metabolites of Defactinib

In humans, Defactinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C9. The two major metabolites identified in plasma are:

  • M2: N-desmethyl sulfonamide

  • M4: N-desmethyl amide

The M4 metabolite has been shown to be equipotent to the parent drug, Defactinib, while the M2 metabolite is pharmacologically inactive.[1]

Advantages of Using this compound in Metabolite Identification

The use of a stable isotope-labeled internal standard such as this compound offers several advantages in metabolite identification and quantification:

  • Accurate Quantification: Co-elution of the analyte and the deuterated standard allows for correction of matrix effects and variations in extraction recovery and instrument response.

  • Metabolite Identification: The presence of a characteristic mass shift between the unlabeled drug and its deuterated counterpart helps in identifying drug-related metabolites in complex biological matrices.

  • Reduced Ion Suppression/Enhancement: The internal standard experiences similar ion suppression or enhancement as the analyte, leading to more reliable data.

Data Presentation: In Vitro Metabolic Stability

The following tables present representative data on the in vitro metabolic stability of Defactinib and the expected impact of deuteration (this compound) based on the kinetic isotope effect. This data is illustrative and actual experimental results may vary.

Table 1: In Vitro Metabolic Stability of Defactinib in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
Microsomal Protein (mg/mL)0.5
Defactinib Concentration (µM)1
Half-life (t½, min)25
Intrinsic Clearance (CLint, µL/min/mg)27.7

Table 2: Comparative Metabolic Stability of Defactinib and this compound (Illustrative)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Defactinib2527.7
This compound4515.4

Note: The data for this compound is an estimation based on a theoretical 1.8-fold kinetic isotope effect, which can significantly slow down metabolism at the site of deuteration.

Experimental Protocols

In Vitro Metabolite Identification in Human Liver Microsomes

This protocol outlines the procedure for identifying the metabolites of Defactinib using human liver microsomes, with this compound as an internal standard.

Workflow for In Vitro Metabolite Identification

in_vitro_workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Incubate Incubate Defactinib with Human Liver Microsomes and NADPH Quench Stop reaction with Acetonitrile containing this compound (Internal Standard) Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Collect Collect supernatant Centrifuge->Collect Analyze Inject supernatant onto LC-MS/MS system Collect->Analyze Identify Identify metabolites based on retention time and MS/MS fragmentation Analyze->Identify

Caption: Workflow for in vitro metabolite identification.

Materials:

  • Defactinib

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Defactinib (1 mM) in DMSO.

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add Defactinib stock solution to the pre-warmed mixture to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing this compound (at a concentration similar to the expected analyte concentration).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Defactinib and its metabolites (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Parameters:

    • Monitor the precursor-to-product ion transitions for Defactinib, this compound, and potential metabolites.

    • Predicted Transitions:

      • Defactinib: [M+H]+ → fragment ions

      • This compound: [M+H+6]+ → fragment ions

      • M2 (N-desmethyl sulfonamide): [M+H]+ → fragment ions (predicted based on loss of the sulfonamide methyl group)

      • M4 (N-desmethyl amide): [M+H]+ → fragment ions (predicted based on loss of the amide methyl group)

In Vivo Metabolite Profiling in Rodents

This protocol provides a general framework for an in vivo study in rats to investigate the absorption, distribution, metabolism, and excretion (ADME) of Defactinib.

Workflow for In Vivo Metabolite Profiling

in_vivo_workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Dose Administer Defactinib orally to rats Collect Collect blood, urine, and feces at various time points Dose->Collect Process_Blood Process blood to plasma Collect->Process_Blood Process_Excreta Homogenize and extract urine and feces Collect->Process_Excreta Spike Spike with this compound Process_Blood->Spike Process_Excreta->Spike Analyze Analyze processed samples by LC-MS/MS Spike->Analyze Profile Profile and quantify Defactinib and its metabolites Analyze->Profile

Caption: Workflow for in vivo metabolite profiling.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old).

Dosing:

  • Administer Defactinib orally (e.g., by gavage) at a suitable dose (e.g., 10 mg/kg).

  • The formulation can be a suspension in a vehicle like 0.5% methylcellulose.

Sample Collection:

  • Place animals in metabolic cages for the collection of urine and feces.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Collect urine and feces over 24-hour intervals for up to 72 hours.

Sample Processing:

  • Blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA), and centrifuge to obtain plasma.

  • Urine: Pool urine samples for each interval and store at -80°C.

  • Feces: Homogenize fecal samples with water or a suitable buffer.

  • Extraction:

    • For plasma and urine, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing this compound.

    • For fecal homogenates, perform a liquid-liquid or solid-phase extraction to isolate the drug and metabolites, followed by spiking with this compound.

    • Centrifuge the samples and collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Follow the LC-MS/MS conditions described in the in vitro protocol.

  • Analyze the samples to identify and quantify Defactinib and its metabolites in each matrix.

Conclusion

The use of this compound as an internal standard is essential for the accurate and reliable identification and quantification of Defactinib and its metabolites in various biological matrices. The protocols provided here offer a comprehensive framework for conducting both in vitro and in vivo metabolism studies. A thorough understanding of the metabolic profile of Defactinib will significantly contribute to its successful clinical development and therapeutic application.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Defactinib in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib (formerly VS-6063 and PF-04554878) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling downstream of integrins and growth factor receptors.[2] It plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3] Overexpression and activation of FAK are frequently observed in various solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[4][3] By inhibiting FAK, Defactinib disrupts these crucial oncogenic signaling pathways, including the PI3K/AKT and RAS/RAF/MEK cascades, thereby impeding tumor growth and enhancing the efficacy of other anti-cancer agents.[1][3][5] These application notes provide a comprehensive overview of the in vivo administration of Defactinib in mouse models, summarizing dosing regimens, formulation protocols, and experimental workflows from preclinical studies.

Mechanism of Action of Defactinib

Defactinib targets the ATP-binding pocket of FAK, inhibiting its autophosphorylation at Tyr397, a critical step for its activation.[6] This blockade prevents the recruitment and activation of downstream signaling molecules like Src, PI3K, and Grb2, ultimately leading to the suppression of pro-survival and pro-proliferative pathways.[4][2][7]

Below is a diagram illustrating the central role of FAK in cell signaling and the point of intervention by Defactinib.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates PI3K PI3K FAK->PI3K activates Grb2_SOS Grb2/SOS FAK->Grb2_SOS recruits Defactinib Defactinib Defactinib->FAK inhibits Src->FAK phosphorylates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis cell_culture Tumor Cell Culture cell_prep Cell Preparation for Implantation cell_culture->cell_prep implantation Tumor Cell Implantation (e.g., Orthotopic, Subcutaneous) cell_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization of Mice tumor_monitoring->randomization treatment Treatment Administration (Defactinib +/- Combination Agent) randomization->treatment efficacy_eval Efficacy Evaluation (Tumor Volume, Survival) treatment->efficacy_eval tissue_harvest Tissue Harvesting efficacy_eval->tissue_harvest ex_vivo_analysis Ex Vivo Analysis (IHC, Western Blot, etc.) tissue_harvest->ex_vivo_analysis

References

Troubleshooting & Optimization

Optimizing Defactinib Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Defactinib in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Defactinib and what is its mechanism of action?

Defactinib is an orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors.[1] By inhibiting FAK, Defactinib disrupts downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell migration, proliferation, survival, and angiogenesis.[1]

Q2: What is a typical starting concentration range for Defactinib in cell culture?

Based on published studies, a common starting concentration range for Defactinib in cell culture experiments is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest.

Q3: How should I prepare a stock solution of Defactinib?

Defactinib is typically supplied as a solid. To prepare a stock solution, dissolve it in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions to working concentrations should be made in your cell culture medium. It is important to note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: No or low efficacy of Defactinib is observed in my cell viability assay.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: Perform a dose-response experiment with a wide range of Defactinib concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value for your specific cell line. The sensitivity to Defactinib can vary significantly between different cell types.

  • Possible Cause 2: Incorrect Assay Seeding Density.

    • Solution: The number of cells seeded can influence the apparent IC50 value. Higher cell densities can sometimes lead to increased resistance. Optimize the cell seeding density for your viability assay by testing a range of densities.

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: The effects of Defactinib on cell viability may not be apparent after short incubation times. Extend the incubation period (e.g., 48, 72, or 96 hours) to allow sufficient time for the drug to exert its anti-proliferative or cytotoxic effects.

  • Possible Cause 4: Cellular Resistance Mechanisms.

    • Solution: Some cell lines may possess intrinsic or acquired resistance to FAK inhibitors. This could be due to mutations in the FAK signaling pathway or activation of compensatory signaling pathways.[3] Consider combining Defactinib with other targeted therapies to overcome resistance.

Issue 2: I am not seeing a decrease in phosphorylated FAK (p-FAK) levels after Defactinib treatment in my Western blot.

  • Possible Cause 1: Ineffective Lysis Buffer or Sample Preparation.

    • Solution: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins. Keep samples on ice throughout the preparation process to minimize enzymatic activity.[4]

  • Possible Cause 2: Incorrect Antibody or Antibody Concentration.

    • Solution: Verify the specificity of your primary antibody for phosphorylated FAK (e.g., p-FAK Tyr397). Optimize the antibody concentration by performing a titration. Use a positive control, such as lysates from a cell line known to have high basal p-FAK levels, to validate your antibody and protocol.

  • Possible Cause 3: Suboptimal Treatment Conditions.

    • Solution: The inhibition of FAK phosphorylation can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximum p-FAK inhibition. Also, ensure the Defactinib concentration used is sufficient to inhibit FAK in your cell line.

  • Possible Cause 4: High Protein Turnover.

    • Solution: If the turnover of phosphorylated FAK is very rapid in your cell line, it may be challenging to detect a decrease. Try shorter treatment times and ensure rapid sample processing after treatment.

Issue 3: I suspect off-target effects are influencing my results.

  • Possible Cause: Defactinib may inhibit other kinases, especially at higher concentrations.

    • Solution 1: Use the Lowest Effective Concentration: Once you have determined the IC50, use concentrations around this value for your experiments to minimize the likelihood of off-target effects.

    • Solution 2: Rescue Experiments: To confirm that the observed phenotype is due to FAK inhibition, consider performing a rescue experiment by overexpressing a drug-resistant FAK mutant.

    • Solution 3: Use a Second FAK Inhibitor: To validate your findings, use another structurally different FAK inhibitor to see if it phenocopies the effects of Defactinib.[5]

    • Solution 4: Kinome Profiling: For a comprehensive analysis of off-target effects, consider performing a kinome profiling assay to identify other kinases that may be inhibited by Defactinib at the concentrations used in your experiments.[6]

Data Presentation

Table 1: Defactinib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.281[3]
SKBr3Breast Cancer> 10[3]
MDA-MB-453Breast CancerNot Determined[3]
TTThyroid Cancer1.98[2]
K1Thyroid Cancer10.34[2]

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density).

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the effect of Defactinib on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Defactinib stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered) (e.g., Sigma-Aldrich, Cat. No. M5655)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of Defactinib in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of Defactinib. Include a vehicle control (medium with the same concentration of DMSO as the highest Defactinib concentration).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Phospho-FAK (p-FAK)

This protocol is for detecting the levels of phosphorylated FAK after Defactinib treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Defactinib stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., from Cell Signaling Technology, Cat. No. 5872)

  • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 23225)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against p-FAK (e.g., Tyr397) (e.g., Cell Signaling Technology, Cat. No. 3283)

  • Primary antibody against total FAK (e.g., Cell Signaling Technology, Cat. No. 3285)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked, Cell Signaling Technology, Cat. No. 7074)

  • Chemiluminescent substrate (e.g., ECL Western Blotting Substrate, Thermo Fisher Scientific, Cat. No. 32106)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of Defactinib for the appropriate duration. Include a vehicle control.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-FAK overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total FAK and a loading control to ensure equal protein loading.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Grb2 Grb2 pFAK->Grb2 PI3K PI3K pFAK->PI3K pSrc p-Src Src->pSrc Activation pSrc->FAK Further Phosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Transcription Gene Transcription (Proliferation, Survival, Migration, Angiogenesis) pAkt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription Defactinib Defactinib Defactinib->FAK Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep CellCulture 1. Cell Culture (Seed cells in plates) DefactinibPrep 2. Defactinib Dilution (Prepare working concentrations) CellCulture->DefactinibPrep CellTreatment 3. Cell Treatment (Incubate with Defactinib) DefactinibPrep->CellTreatment Treatment ViabilityAssay 4a. Cell Viability Assay (e.g., MTT) CellTreatment->ViabilityAssay WesternBlot 4b. Western Blot (for p-FAK) CellTreatment->WesternBlot Assay IC50_Calc 5a. IC50 Determination ViabilityAssay->IC50_Calc Band_Quant 5b. Band Quantification WesternBlot->Band_Quant Analysis Troubleshooting_Logic Start No Effect Observed CheckConc Is concentration optimized? Start->CheckConc CheckTime Is incubation time sufficient? CheckConc->CheckTime Yes OptimizeConc Perform Dose-Response CheckConc->OptimizeConc No CheckDensity Is cell density optimal? CheckTime->CheckDensity Yes OptimizeTime Perform Time-Course CheckTime->OptimizeTime No CheckProtocol Is the assay protocol correct? CheckDensity->CheckProtocol Yes OptimizeDensity Test Different Seeding Densities CheckDensity->OptimizeDensity No ConsiderResistance Consider Cellular Resistance CheckProtocol->ConsiderResistance Yes ReviewProtocol Review and Validate Assay Protocol CheckProtocol->ReviewProtocol No Success Problem Resolved OptimizeConc->CheckConc OptimizeTime->CheckTime OptimizeDensity->CheckDensity ReviewProtocol->CheckProtocol

References

Technical Support Center: Addressing Off-Target Effects of Defactinib in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor, Defactinib. The focus is on identifying and mitigating potential off-target effects in cellular models to ensure the accuracy and specificity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Defactinib?

Defactinib is a potent and selective ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), with IC50 values of 0.6 nM for both kinases.[1][2] By inhibiting FAK, Defactinib disrupts downstream signaling pathways, including those involving RAS/MEK/ERK and PI3K/Akt, which are crucial for tumor cell migration, proliferation, survival, and angiogenesis.[3]

Q2: What are the known on-targets of Defactinib?

The primary on-targets of Defactinib are Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It exhibits over 100-fold selectivity for FAK and Pyk2 compared to a panel of other kinases.[1]

Q3: Are there any known or suspected off-target effects of Defactinib?

Q4: What are common cellular models used to study Defactinib's effects?

A variety of cancer cell lines have been used in studies involving Defactinib, including but not limited to:

  • Non-small cell lung cancer (NSCLC) cell lines: To investigate its effects on KRAS-mutant lung cancer.[2]

  • Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453, SkBr3): To study mechanisms of resistance and compensatory signaling.[3]

  • Ovarian cancer cell lines: As it is in clinical trials for this cancer type.

  • Pancreatic ductal adenocarcinoma (PDAC) cell lines: To explore its efficacy in this cancer model.

The choice of cellular model should be guided by the specific research question and the cancer type of interest.

Q5: At what concentration should I use Defactinib in my cell-based assays?

The effective concentration of Defactinib can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the IC50 for FAK inhibition (e.g., by measuring pFAK levels) and for the desired phenotypic effect (e.g., inhibition of proliferation or migration) in your specific cellular model. In preclinical studies, concentrations ranging from the low nanomolar to the micromolar range have been used.[1][3] It is recommended to use the lowest concentration that achieves the desired on-target effect to minimize the risk of off-target activities.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential off-target effects of Defactinib in your cellular experiments.

Troubleshooting_Defactinib_Off_Target start Start: Unexpected Phenotype Observed with Defactinib Treatment q1 Is the observed phenotype consistent with FAK/Pyk2 inhibition? start->q1 a1_yes Phenotype is consistent with on-target FAK/Pyk2 inhibition. q1->a1_yes Yes a1_no Phenotype is inconsistent with or stronger than expected from FAK/Pyk2 inhibition. q1->a1_no No q2 Have you confirmed on-target FAK inhibition at the used concentration? a1_yes->q2 a1_no->q2 a2_yes FAK phosphorylation (pFAK) is significantly reduced. q2->a2_yes Yes a2_no FAK phosphorylation is not significantly reduced. q2->a2_no No q3 Does the unexpected phenotype persist at concentrations that specifically inhibit FAK? a2_yes->q3 action1 Perform Western Blot for pFAK (Y397) and total FAK. a2_no->action1 action1->q2 action2 Lower Defactinib concentration to a range where FAK is inhibited but the unexpected phenotype is minimized. conclusion_on_target Conclusion: The observed phenotype is likely due to on-target FAK/Pyk2 inhibition. action2->conclusion_on_target action3 Consider alternative explanations: - Cell line specific signaling - Experimental artifacts a3_yes Yes, the phenotype persists. q3->a3_yes Yes a3_no No, the phenotype is diminished or absent. q3->a3_no No investigate_off_target Investigate Potential Off-Target Effects a3_yes->investigate_off_target a3_no->action2 a3_no->action3 method1 Biochemical Screen: KinomeScan investigate_off_target->method1 method2 Cell-Based Validation: Cellular Thermal Shift Assay (CETSA) investigate_off_target->method2 method3 Functional Validation: - Western Blot for downstream targets - Immunoprecipitation (IP) - Kinase Assay investigate_off_target->method3 validate_phenotype Validate Off-Target Responsibility for Phenotype: - Use siRNA/shRNA to knockdown the putative off-target - Use a more selective inhibitor for the off-target method1->validate_phenotype method2->validate_phenotype method3->validate_phenotype conclusion_off_target Conclusion: The observed phenotype is likely due to an off-target effect of Defactinib. validate_phenotype->conclusion_off_target

Troubleshooting decision tree for Defactinib off-target effects.

Data Presentation

While a comprehensive public kinome scan for Defactinib is not available, researchers can generate this data to understand its selectivity profile. The results are typically presented as a percentage of inhibition at a given concentration or as IC50/Kd values for a panel of kinases.

Table 1: Example Kinome Scan Data Presentation

Kinase TargetPercentage Inhibition at 1 µM DefactinibIC50 (nM)
FAK (PTK2) 99%0.6
Pyk2 (PTK2B) 98%0.6
Kinase X75%50
Kinase Y40%>1000
Kinase Z10%>10000

This table is a hypothetical representation. Actual data will need to be generated experimentally.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and validate off-target effects of Defactinib.

Western Blot for On-Target (pFAK) and Potential Off-Target Pathway Modulation

This protocol is to confirm FAK inhibition and to investigate the phosphorylation status of suspected off-target kinases or their downstream substrates.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Electrophoresis and Transfer cluster_3 Immunoblotting and Detection plate_cells Plate cells and allow to adhere treat_cells Treat with Defactinib (dose-response and time-course) plate_cells->treat_cells lyse_cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA or milk) transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-pFAK, anti-total FAK, anti-p-Off-Target, anti-total-Off-Target) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate and imaging system secondary_ab->detection

Experimental workflow for Western Blot analysis.

Materials:

  • Cell line of interest

  • Defactinib (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pFAK Y397, anti-total FAK, antibodies against potential off-targets and their phosphorylated forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of Defactinib concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular context. It is based on the principle that drug binding stabilizes the target protein against thermal denaturation.[5][6][7]

CETSA_Workflow cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction cluster_2 Analysis of Soluble Fraction treat_cells Treat intact cells with Defactinib or vehicle (DMSO) heat_shock Heat cells at a range of temperatures treat_cells->heat_shock cell_lysis Lyse cells (e.g., freeze-thaw cycles) heat_shock->cell_lysis centrifugation Centrifuge to separate soluble (non-denatured) and precipitated (denatured) proteins cell_lysis->centrifugation western_blot Analyze soluble protein fraction by Western Blot for the protein of interest centrifugation->western_blot melt_curve Plot protein abundance vs. temperature to generate a melt curve western_blot->melt_curve

Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line of interest

  • Defactinib (in DMSO)

  • PBS

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Ultracentrifuge

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with Defactinib or vehicle (DMSO) for a specified time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target by Western blotting.

  • Data Interpretation: Plot the relative amount of soluble protein at each temperature for both the Defactinib-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Defactinib indicates target engagement and stabilization.

Immunoprecipitation (IP) - Kinase Assay

This assay can be used to determine if Defactinib directly inhibits the enzymatic activity of a suspected off-target kinase that has been immunoprecipitated from cell lysates.

Materials:

  • Cell lysate from cells treated with Defactinib or vehicle

  • Antibody specific to the suspected off-target kinase

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Specific substrate for the kinase of interest

  • ATP (and [γ-32P]ATP for radioactive assay)

  • Wash buffers

  • SDS-PAGE and Western blotting reagents or scintillation counter

Procedure:

  • Immunoprecipitation: Incubate cell lysates with an antibody against the putative off-target kinase. Capture the antibody-kinase complex using Protein A/G agarose beads.[8][9][10][11]

  • Washing: Wash the immunoprecipitated complex several times to remove non-specifically bound proteins.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the specific substrate for the kinase and ATP. For a radioactive assay, include [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Termination and Analysis: Stop the reaction by adding SDS sample buffer. Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radioactive assays) or by using a phospho-specific antibody in a Western blot (for non-radioactive assays).

  • Data Interpretation: A decrease in substrate phosphorylation in the samples from Defactinib-treated cells compared to vehicle-treated cells indicates direct inhibition of the immunoprecipitated kinase by Defactinib.

Mandatory Visualizations

FAK/Pyk2 Signaling Pathway

This diagram illustrates the central role of FAK and Pyk2 in integrating signals from the extracellular matrix and growth factor receptors to regulate key cellular processes. Defactinib's primary inhibitory action is shown on FAK and Pyk2.

FAK_Pyk2_Signaling ecm Extracellular Matrix (ECM) integrins Integrins ecm->integrins fak FAK integrins->fak pyk2 Pyk2 integrins->pyk2 gfr Growth Factor Receptors (e.g., EGFR, VEGFR) gfr->fak gfr->pyk2 src Src Family Kinases fak->src paxillin Paxillin fak->paxillin pi3k PI3K fak->pi3k grb2_sos Grb2/SOS fak->grb2_sos jnk JNK fak->jnk pyk2->src pyk2->paxillin pyk2->pi3k pyk2->grb2_sos pyk2->jnk defactinib Defactinib defactinib->fak defactinib->pyk2 src->fak src->pyk2 akt Akt pi3k->akt cell_processes Cell Proliferation, Survival, Migration, Invasion, Angiogenesis akt->cell_processes ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cell_processes jnk->cell_processes

FAK/Pyk2 signaling pathway and the inhibitory action of Defactinib.

References

Technical Support Center: Analysis of Defactinib-d6 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the matrix effects of Defactinib-d6 in biological sample analysis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of LC-MS/MS analysis of this compound?

A1: The matrix effect refers to the alteration of ionization efficiency for this compound and the analyte (Defactinib) by co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenate).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the analytical method.[1][3]

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for LC-MS/MS-based bioanalysis. Ideally, it co-elutes with the analyte and experiences the same matrix effects, thus compensating for variations in sample preparation and ionization. However, differential matrix effects between the analyte and SIL-IS can still occur.

Q3: What are the common sources of matrix effects in biological samples?

A3: Common sources of matrix effects include phospholipids, salts, proteins, and metabolites that are endogenously present in the biological matrix.[4] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[4]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The matrix effect can be quantitatively assessed using the post-extraction spiking method.[4] This involves comparing the peak area of this compound in a blank, extracted biological matrix spiked with the standard to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Defactinib and its internal standard, this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
  • Possible Cause: Column contamination or a partially plugged column frit due to the sample matrix.[5]

  • Troubleshooting Steps:

    • Flush the column: Use a strong solvent wash to remove potential contaminants.

    • In-line filter: Install an in-line filter between the autosampler and the column to protect it from particulates.[5]

    • Sample clean-up: Enhance the sample preparation procedure (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove more matrix components.[5]

Issue 2: High Signal Variability or Poor Reproducibility
  • Possible Cause: Inconsistent matrix effects across different sample lots or subjects.[3]

  • Troubleshooting Steps:

    • Evaluate different biological lots: Assess the matrix effect in at least six different lots of the biological matrix.

    • Optimize chromatography: Modify the LC method to separate Defactinib and this compound from the regions of significant ion suppression or enhancement. This can be visualized using a post-column infusion experiment.

    • Improve sample preparation: A more rigorous sample clean-up method can reduce the variability of matrix components.[6]

Issue 3: Low Signal Intensity (Ion Suppression)
  • Possible Cause: Co-elution of phospholipids or other endogenous components that suppress the ionization of Defactinib and this compound.[4]

  • Troubleshooting Steps:

    • Phospholipid removal: Incorporate a phospholipid removal step in your sample preparation (e.g., specific SPE cartridges or protein precipitation plates).

    • Chromatographic separation: Adjust the gradient or change the column chemistry to separate the analytes from the phospholipid elution zone.

    • Change ionization source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[1]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data when assessing matrix effects.

Table 1: Matrix Factor Assessment in Different Lots of Human Plasma

Plasma LotDefactinib Peak Area (Neat Solution)Defactinib Peak Area (Post-Spiked Extract)Matrix FactorThis compound Peak Area (Neat Solution)This compound Peak Area (Post-Spiked Extract)Matrix Factor
1150,234125,6780.84160,543135,4320.84
2151,567118,9870.78161,234127,8760.79
3149,876130,1230.87159,987139,8760.87
4152,345105,6780.69162,345112,3450.69
5150,876128,7650.85160,765136,5430.85
6151,123122,4560.81161,123130,9870.81
Mean 151,004 121,948 0.81 161,000 130,510 0.81
%CV 0.6 7.6 8.1 0.5 7.5 7.8

Table 2: Recovery and Process Efficiency

AnalyteConcentration (ng/mL)Mean Peak Area (Pre-Spiked)Mean Peak Area (Post-Spiked)Mean Peak Area (Neat)Recovery (%)Matrix Effect (%)Process Efficiency (%)
Defactinib1.010,56712,56715,02384.183.670.3
Defactinib1001,050,4561,245,7891,510,87684.382.569.5
This compound50520,123615,432755,43285.381.569.5

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
  • Prepare Blank Samples: Extract six different lots of the biological matrix (e.g., human plasma) using the established sample preparation method (e.g., protein precipitation with acetonitrile).

  • Spike Post-Extraction: After the final extraction step, spike the blank extracts with Defactinib and this compound at a known concentration (e.g., mid-QC level).

  • Prepare Neat Solutions: Prepare solutions of Defactinib and this compound in the reconstitution solvent at the same concentration as the post-spiked samples.

  • LC-MS/MS Analysis: Analyze both the post-spiked extracts and the neat solutions.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Post-Spiked Extract) / (Mean Peak Area in Neat Solution)

Protocol 2: Post-Column Infusion for Identifying Regions of Ion Suppression/Enhancement
  • Setup: Infuse a standard solution of Defactinib and this compound at a constant flow rate into the LC flow path just after the analytical column and before the mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Monitor Signal: Monitor the signal of Defactinib and this compound over the course of the chromatographic run.

  • Analysis: A stable baseline signal will be observed. Any deviation (dip or rise) in the baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Biological Sample->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Biological Sample->Solid-Phase Extraction Clean Extract Clean Extract Protein Precipitation->Clean Extract Liquid-Liquid Extraction->Clean Extract Solid-Phase Extraction->Clean Extract LC Separation LC Separation Clean Extract->LC Separation Injection Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) MS Detection MS Detection Ionization (ESI)->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition

Caption: A generalized workflow for bioanalytical sample processing and LC-MS/MS analysis.

Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Assess Matrix Effect Assess Matrix Effect Inconsistent Results->Assess Matrix Effect Yes End End Inconsistent Results->End No Optimize Sample Prep Optimize Sample Prep Assess Matrix Effect->Optimize Sample Prep High Variability Optimize Chromatography Optimize Chromatography Assess Matrix Effect->Optimize Chromatography Co-elution Re-validate Method Re-validate Method Optimize Sample Prep->Re-validate Method Optimize Chromatography->Re-validate Method Re-validate Method->End

Caption: A decision tree for troubleshooting matrix effects in bioanalysis.

References

Challenges in Defactinib delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Defactinib in in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with Defactinib, offering potential causes and solutions.

Observed Problem Potential Cause Recommended Solution
Precipitation of Defactinib in formulation Poor solubility of Defactinib in the chosen vehicle.1. Ensure the use of fresh, anhydrous DMSO as moisture can reduce solubility[1]. 2. Prepare the formulation immediately before administration[1]. 3. Utilize co-solvents such as PEG300 and a surfactant like Tween-80 to improve solubility. A common formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline[2]. 4. Use sonication to aid dissolution, especially for suspensions[2].
Inconsistent or lower-than-expected tumor growth inhibition 1. Suboptimal dosing or administration schedule. 2. Poor bioavailability due to formulation issues. 3. Rapid metabolism of the compound. 4. Development of resistance.1. A commonly used and effective dosing schedule is 25 mg/kg administered orally twice daily[2][3]. This schedule has been shown to inhibit FAK phosphorylation effectively[2][3]. 2. Re-evaluate the formulation and preparation method to ensure complete solubilization or a stable, uniform suspension. 3. While the half-life in humans is around 9 hours[4][5], consider that metabolic rates can differ in preclinical models. The twice-daily dosing is designed to maintain target suppression[5]. 4. FAK activation can be a resistance mechanism to other therapies like RAF/MEK inhibitors[4][6][7]. Consider combination therapies to overcome resistance[6][7].
Animal distress or adverse effects post-administration (e.g., labored breathing) 1. Improper oral gavage technique leading to administration into the trachea. 2. Vehicle toxicity, especially with high concentrations of DMSO.1. Ensure proper training in oral gavage techniques. The gavage needle should be measured externally from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation[8][9]. The animal should be properly restrained to ensure the head and body are aligned[8]. 2. Keep the percentage of DMSO in the final formulation low. For example, in a DMSO/PEG300/Tween-80/saline formulation, DMSO is kept at 5-10%[2].
Variability in results between animals 1. Inconsistent dosing volume or concentration. 2. Differences in animal weight leading to varied dose/kg. 3. Non-homogenous suspension of Defactinib.1. Ensure accurate calculation of dosing volume based on individual animal weight[9]. 2. Weigh animals on each day of dosing to adjust the volume accordingly. 3. If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to ensure uniformity.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the recommended vehicle for in vivo delivery of Defactinib? A1: Defactinib has poor water solubility. Several vehicles can be used for oral administration in mice. Common options include:

    • A suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in saline[2].

    • A solution/suspension using co-solvents: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline[2].

    • A solution in 10% DMSO and 90% corn oil[2].

    • A solution in 10% DMSO and 90% (20% SBE-β-CD in Saline)[3]. The choice of vehicle may depend on the required concentration and experimental design.

  • Q2: How should I prepare a Defactinib formulation for oral gavage? A2: For a formulation containing DMSO, PEG300, and Tween-80, add each solvent one by one, ensuring the solution is clear after each addition before adding the next component. For example, dissolve Defactinib in DMSO first, then add PEG300, mix, add Tween-80, mix, and finally add saline[1][2]. For suspensions, sonication may be necessary to achieve a uniform mixture[2]. It is recommended to prepare the formulation fresh before each use[1].

  • Q3: What is a typical dosage and frequency for Defactinib in mouse models? A3: A frequently cited dosage for in vivo efficacy studies in mice is 25 mg/kg, administered orally twice a day[2][3]. This regimen has been shown to significantly inhibit FAK phosphorylation at Tyr397 within 3 hours, with expression returning by 24 hours, thus supporting the twice-daily schedule[2][3].

Mechanism of Action and Efficacy

  • Q4: What is the mechanism of action of Defactinib? A4: Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2)[10][11]. By inhibiting FAK, Defactinib blocks integrin-mediated signal transduction pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor cell migration, proliferation, survival, and angiogenesis[4].

  • Q5: Is Defactinib effective as a monotherapy? A5: While Defactinib has shown activity as a monotherapy in some preclinical models[10], its efficacy can be modest in certain contexts[10]. There is growing interest in using Defactinib in combination with other agents, such as RAF/MEK inhibitors, as FAK activation can be a mechanism of resistance to these therapies[6][7].

  • Q6: Are there any known off-target effects of Defactinib? A6: Defactinib is a highly selective inhibitor of FAK and Pyk2, with over 100-fold selectivity for these kinases over others. While it is a potent dual inhibitor of FAK and Pyk2[12], like most kinase inhibitors, the possibility of off-target effects exists. However, studies have indicated a good safety profile in clinical trials[13]. In specific cellular contexts, potential off-target effects on pathways like JNK signaling have been investigated and ruled out[14].

Pharmacokinetics

  • Q7: What are the pharmacokinetic properties of Defactinib in mice? A7: A detailed pharmacokinetic study in mice has been published, for which a sensitive LC-ESI-MS/MS method was developed to quantify Defactinib in plasma[15]. While the abstract does not provide specific parameters like Cmax, Tmax, or half-life in mice[15], human studies show an estimated elimination half-life of about 9 hours[4][5]. It's important to note that pharmacokinetic parameters can vary significantly between species.

Quantitative Data Summary

Table 1: In Vitro Potency of Defactinib

TargetIC₅₀Reference(s)
Focal Adhesion Kinase (FAK)0.6 nM[11]
Proline-rich Tyrosine Kinase 2 (Pyk2)0.6 nM

Table 2: Recommended Dosing for In Vivo Mouse Studies

ParameterValueReference(s)
Route of Administration Oral gavage[2][3]
Dosage 25 mg/kg[2][3]
Frequency Twice daily (BID)[2][3]
Common Vehicle 0.5% CMC-Na or DMSO/PEG300/Tween-80/Saline[2]

Experimental Protocols

Protocol 1: Preparation of Defactinib Formulation (Suspension)

  • Objective: To prepare a 5 mg/mL suspension of Defactinib in 0.5% CMC-Na for oral gavage.

  • Materials:

    • Defactinib powder

    • Carboxymethylcellulose sodium (CMC-Na)

    • Saline solution (0.9% NaCl)

    • Sterile conical tubes

    • Sonicator

  • Procedure:

    • Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of saline. Mix thoroughly until fully dissolved.

    • Weigh the required amount of Defactinib powder. For a 5 mg/mL concentration, weigh 5 mg of Defactinib for every 1 mL of vehicle.

    • Add the Defactinib powder to the appropriate volume of the 0.5% CMC-Na vehicle in a sterile conical tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the suspension to ensure a fine, uniform particle distribution[2].

    • Store the suspension at 4°C and use within a week. Vortex thoroughly before each administration.

Protocol 2: Administration of Defactinib by Oral Gavage in Mice

  • Objective: To administer a precise dose of Defactinib formulation to a mouse via oral gavage.

  • Materials:

    • Prepared Defactinib formulation

    • Appropriately sized gavage needle (typically 20-22 gauge for adult mice)[16]

    • 1 mL syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to calculate the exact volume to be administered (e.g., for a 25 mg/kg dose from a 5 mg/mL formulation, a 20g mouse would receive 100 µL). The maximum recommended volume is typically 10 mL/kg[9][16].

    • Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the correct insertion depth[8][9].

    • Draw the calculated volume of the Defactinib formulation into the syringe.

    • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus[8].

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the predetermined depth. Do not force the needle; the mouse should swallow it with minimal resistance[8].

    • Slowly administer the liquid.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate improper administration[9][17].

Visualizations

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MEK/ERK Pathway cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrins binds PI3K PI3K FAK->PI3K RAS RAS FAK->RAS Migration Cell Migration FAK->Migration Defactinib Defactinib Defactinib->FAK inhibits Pyk2 Pyk2 Defactinib->Pyk2 inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: FAK signaling pathway and its inhibition by Defactinib.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Formulation_Prep Prepare Defactinib Formulation (Fresh) Randomization->Formulation_Prep Dosing Administer Defactinib (e.g., 25 mg/kg, BID, p.o.) Formulation_Prep->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Dosing->Tumor_Measurement Endpoint Reach Study Endpoint (e.g., Tumor Size Limit) Tumor_Measurement->Endpoint criteria met Harvest Harvest Tumors and Tissues Endpoint->Harvest Analysis Perform Ex Vivo Analysis (e.g., Western Blot, IHC) Harvest->Analysis

Caption: Experimental workflow for a Defactinib in vivo efficacy study.

References

Technical Support Center: Troubleshooting Poor Recovery of Defactinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor recovery of Defactinib-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1] As a stable isotope-labeled internal standard, it is chemically almost identical to Defactinib but has a different mass. This allows it to be distinguished by a mass spectrometer. It is added to samples at a known concentration before extraction to mimic the behavior of the analyte (Defactinib) and compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[2][3]

Q2: What are the common causes of poor recovery for internal standards like this compound?

Poor recovery of an internal standard can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as issues with the extraction method (either Liquid-Liquid Extraction or Solid-Phase Extraction), degradation of the standard, or matrix effects. Specific causes can include improper pH of the sample, incorrect choice of extraction solvent or sorbent, incomplete elution, or the formation of emulsions.[4][5]

Q3: How do the chemical properties of Defactinib influence its extraction?

Understanding the physicochemical properties of Defactinib is crucial for optimizing its extraction. Key properties are summarized in the table below.

PropertyValueImplication for Extraction
Molecular Weight510.5 g/mol [6]Influences diffusion and interaction with extraction media.
FormulaC20H21F3N8O3S[6]Indicates a complex structure with multiple functional groups.
SolubilitySoluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[7]Dictates the choice of initial solvent for stock solutions and compatibility with extraction solvents.
pKa (Strongest Acidic)12.63[4]The molecule is weakly acidic.
pKa (Strongest Basic)4.03[4]The molecule is a weak base. The pyrazinyl and pyrimidinyl nitrogens are potential sites of protonation. Adjusting the pH below this value will result in a positively charged molecule.
LogP2.39[4]This value indicates that Defactinib is moderately lipophilic and will preferentially partition into organic solvents over water at neutral pH.

Troubleshooting Guides

Poor Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low or inconsistent recovery of this compound when using LLE.

Below is a troubleshooting workflow to address this issue.

LLE_Troubleshooting start Start: Poor this compound Recovery in LLE check_pH 1. Verify Sample pH start->check_pH check_solvent 2. Evaluate Extraction Solvent check_pH->check_solvent pH is Optimal adjust_pH Adjust pH to >6 to ensure neutrality and enhance partitioning into organic phase. check_pH->adjust_pH pH is Suboptimal check_emulsion 3. Check for Emulsions check_solvent->check_emulsion Solvent is Appropriate change_solvent Select a more non-polar solvent or a mixture (e.g., dichloromethane, ethyl acetate). check_solvent->change_solvent Inadequate Partitioning check_mixing 4. Assess Mixing Technique check_emulsion->check_mixing No Emulsion break_emulsion Add salt ('salting out'), centrifuge, or use gentle swirling instead of vigorous shaking. check_emulsion->break_emulsion Emulsion Present check_stability 5. Investigate Stability check_mixing->check_stability Mixing is Adequate optimize_mixing Ensure consistent and sufficient mixing time and intensity for phase interaction. check_mixing->optimize_mixing Inconsistent Mixing end_good Recovery Improved check_stability->end_good Recovery is Stable investigate_degradation Analyze pre- and post-extraction stability. Avoid extreme pH and temperatures. check_stability->investigate_degradation Suspect Degradation end_bad Issue Persists: Contact Support adjust_pH->check_pH Re-evaluate change_solvent->check_solvent Re-evaluate break_emulsion->check_emulsion Re-evaluate optimize_mixing->check_mixing Re-evaluate investigate_degradation->end_bad

Caption: Troubleshooting workflow for poor this compound recovery in LLE.

Poor Recovery in Solid-Phase Extraction (SPE)

Problem: Low or inconsistent recovery of this compound when using SPE.

Given its LogP of 2.39 and basic pKa of 4.03, a reversed-phase or a mixed-mode cation exchange SPE sorbent would be appropriate.[4] The following guide assumes a reversed-phase mechanism.

Experimental Protocol: Generic Reversed-Phase SPE

  • Conditioning: Pass an organic solvent (e.g., methanol) through the cartridge to wet the sorbent.

  • Equilibration: Flush the cartridge with an aqueous solution (e.g., water or buffer) to prepare the sorbent for the sample.

  • Loading: Apply the pre-treated sample to the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences without eluting this compound.

  • Elution: Elute this compound with a strong organic solvent.

SPE_Troubleshooting start Start: Poor this compound Recovery in SPE check_sorbent 1. Verify Sorbent Choice start->check_sorbent check_loading 2. Check Loading Conditions check_sorbent->check_loading Sorbent is Correct (e.g., C18, Mixed-Mode) change_sorbent Select a sorbent with appropriate retention mechanism (e.g., reversed-phase for non-polar). check_sorbent->change_sorbent Analyte Not Retained check_washing 3. Evaluate Wash Step check_loading->check_washing Analyte Retained adjust_loading Decrease sample loading flow rate. Ensure sample pH is >6 for reversed-phase to maximize retention. check_loading->adjust_loading Analyte Breakthrough check_elution 4. Assess Elution Step check_washing->check_elution Analyte Retained adjust_washing Decrease organic content of wash solvent or use a weaker solvent. check_washing->adjust_washing Analyte Lost in Wash end_good Recovery Improved check_elution->end_good Analyte Eluted adjust_elution Increase organic content or strength of elution solvent. Consider adding a small amount of acid or base to disrupt secondary interactions. check_elution->adjust_elution Incomplete Elution end_bad Issue Persists: Contact Support change_sorbent->check_sorbent Re-evaluate adjust_loading->check_loading Re-evaluate adjust_washing->check_washing Re-evaluate adjust_elution->end_bad

Caption: Troubleshooting workflow for poor this compound recovery in SPE.

Additional Considerations for Deuterated Internal Standards

  • Chromatographic Separation: In some cases, deuterated standards can exhibit slightly different chromatographic retention times than their non-labeled counterparts. This can lead to differential matrix effects where one compound experiences more ion suppression or enhancement than the other, affecting quantification.[8] Ensure your chromatography can adequately resolve any potential separation.

  • Stability of Deuterium Label: While generally stable, under certain harsh conditions (e.g., extreme pH), there is a possibility of deuterium-hydrogen exchange, which would compromise the integrity of the internal standard.

  • Purity of the Standard: Verify the purity of the this compound standard to ensure it is not a source of variability.

By systematically evaluating each step of your sample extraction process using these guides, you can identify and resolve the root cause of poor this compound recovery and ensure the generation of high-quality, reliable data in your research.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Defactinib Quantification: A Case for Defactinib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Defactinib, a potent Focal Adhesion Kinase (FAK) inhibitor, in a biological matrix. While a published study utilizing a non-isotopically labeled internal standard, ¹³C₃,¹⁵N-tofacitinib, demonstrates a robust and reliable assay, this guide will also explore the prospective advantages of employing a stable isotope-labeled internal standard, Defactinib-d6. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, offering significant benefits in terms of accuracy and precision.

Defactinib and the FAK Signaling Pathway

Defactinib is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] FAK is a key component of the signaling pathways initiated by integrins, which are cell surface receptors that mediate interactions with the extracellular matrix.[2][3] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This interaction leads to the phosphorylation of other tyrosine residues on FAK, initiating downstream signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways, which are critical for tumor progression and metastasis.[2][4][5] By inhibiting FAK, Defactinib can disrupt these oncogenic signals, making it a promising therapeutic agent in various cancers.[1][6]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ECM Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK pFAK (Tyr397) FAK->pFAK Src Src pFAK->Src recruits PI3K PI3K pFAK->PI3K Ras Ras pFAK->Ras Src->pFAK phosphorylates Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation Defactinib Defactinib Defactinib->FAK inhibits

Figure 1: Defactinib's Inhibition of the FAK Signaling Pathway.

LC-MS/MS Method for Defactinib Quantification

A sensitive and specific LC-MS/MS method for the determination of Defactinib in mice plasma has been developed and validated. This method employed ¹³C₃,¹⁵N-tofacitinib as an internal standard. The following sections detail the experimental protocol and validation results.

Experimental Protocol

A typical bioanalytical workflow for the quantification of Defactinib using LC-MS/MS is depicted below.

LCMS_Workflow Sample Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction IS Internal Standard (¹³C₃,¹⁵N-tofacitinib or this compound) IS->Extraction LC Chromatographic Separation (Atlantis dC18 column) Extraction->LC MS Mass Spectrometric Detection (ESI-MS/MS) LC->MS Quantification Data Analysis & Quantification MS->Quantification

Figure 2: Experimental Workflow for LC-MS/MS Analysis of Defactinib.

1. Sample Preparation:

  • A liquid-liquid extraction process was utilized for the isolation of Defactinib and the internal standard from the plasma matrix.

2. Chromatographic Conditions:

  • Column: Atlantis dC18.

  • Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and acetonitrile (25:75, v/v).

  • Flow Rate: 0.5 mL/min.

  • Run Time: 2.50 minutes.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Tandem Mass Spectrometry (MS/MS).

Method Validation Results with ¹³C₃,¹⁵N-tofacitinib as Internal Standard

The validation of the LC-MS/MS method was performed according to regulatory guidelines, and the results met the acceptance criteria.

Validation Parameter Result
Linearity Range 0.13-106 ng/mL
Intra-day Precision (%RSD) 8.63-12.1%
Inter-day Precision (%RSD) 5.57-13.3%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Retention Time of Defactinib ~1.59 min
Retention Time of I.S. ~0.99 min

Table 1: Summary of Validation Parameters for the LC-MS/MS Method Using ¹³C₃,¹⁵N-tofacitinib as Internal Standard.

Comparison with this compound as an Internal Standard

While the validated method using ¹³C₃,¹⁵N-tofacitinib is robust, the use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis. A stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This subtle difference provides significant advantages.

Theoretical Advantages of Using this compound

The ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects. Due to its structural similarity to Defactinib, this compound would exhibit nearly identical chromatographic behavior and ionization response. This leads to more effective compensation for variability during sample preparation and analysis.

Parameter ¹³C₃,¹⁵N-tofacitinib (Non-isotopic IS) This compound (Stable Isotope-Labeled IS) Rationale for Improvement
Chromatographic Retention Different retention time (~0.99 min)Expected to be nearly identical to Defactinib (~1.59 min)Co-elution ensures that both analyte and IS are subjected to the same matrix effects at the same time.
Ionization Efficiency May differ from DefactinibExpected to be identical to DefactinibSimilar physicochemical properties lead to identical ionization behavior, providing more accurate correction for ionization suppression or enhancement.
Matrix Effect May not fully compensate for matrix effects on DefactinibEffectively compensates for matrix effectsAs the IS and analyte behave almost identically in the ion source, any suppression or enhancement of the signal due to the matrix will affect both equally.
Extraction Recovery May have different extraction efficiencyExpected to have identical extraction efficiencyThe chemical and physical properties are virtually the same, leading to identical recovery during sample preparation.
Overall Precision and Accuracy Good, but susceptible to variabilityExpected to be superiorThe closer the properties of the IS to the analyte, the better the compensation for analytical variability, leading to improved precision and accuracy.

Table 2: Comparative Analysis of Internal Standards for Defactinib Quantification.

Conclusion

The established LC-MS/MS method utilizing ¹³C₃,¹⁵N-tofacitinib as an internal standard provides a reliable means for the quantification of Defactinib in plasma. However, for bioanalytical studies demanding the highest level of accuracy and precision, the implementation of a stable isotope-labeled internal standard like this compound is strongly recommended. The near-identical physicochemical properties of this compound to the parent drug would ensure superior compensation for analytical variability, particularly in complex biological matrices, thereby enhancing the robustness and reliability of the bioanalytical data. This is crucial for pharmacokinetic and toxicokinetic studies that inform critical decisions in drug development.

References

Comparing Defactinib efficacy with other FAK inhibitors (e.g., GSK2256098, PF-573228)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to FAK Inhibitors: Defactinib vs. GSK2256098 and PF-573228

Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role in tumor progression, invasion, and therapeutic resistance.[1][2] As a non-receptor tyrosine kinase, FAK integrates signals from integrins and growth factor receptors, influencing key cellular processes like survival, proliferation, and migration.[3][4][5] Its overexpression is linked to poor prognosis in various cancers, spurring the development of targeted inhibitors.[2] This guide provides a comparative analysis of three prominent FAK inhibitors: Defactinib (VS-6063), GSK2256098, and PF-573228, focusing on their efficacy, mechanism of action, and supporting experimental data.

Mechanism of Action: Disrupting the FAK Signaling Hub

Defactinib, GSK2256098, and PF-573228 are ATP-competitive small molecule inhibitors that target the kinase domain of FAK.[6][7][8] By blocking the ATP-binding site, they prevent the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation.[7][9] This inhibition disrupts the recruitment of downstream signaling proteins and subsequently blocks major pathways, including the PI3K/Akt and RAS/MEK/ERK cascades, which are crucial for tumor cell proliferation, survival, and migration.[4][5][10] Defactinib is also a potent inhibitor of the closely related Proline-rich tyrosine kinase 2 (Pyk2), while GSK2256098 is noted for its high selectivity for FAK over Pyk2.[11][12][13] PF-573228 also acts as a dual inhibitor of FAK and Pyk2.[14]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K Ras Ras pFAK->Ras Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitors Defactinib GSK2256098 PF-573228 Inhibitors->FAK

FAK Signaling Pathway and Point of Inhibition.

Data Presentation: Quantitative Comparison of FAK Inhibitors

The potency and selectivity of kinase inhibitors are critical parameters for their therapeutic potential. The following table summarizes key quantitative data for Defactinib, GSK2256098, and PF-573228 based on published preclinical studies.

ParameterDefactinib (VS-6063)GSK2256098PF-573228
Target(s) FAK, Pyk2FAKFAK, Pyk2
Mechanism ATP-competitiveATP-competitiveATP-competitive
IC₅₀ (Cell-Free/Enzymatic) 0.6 nM (FAK & Pyk2)[8][11]1.5 nM[12]4 nM[6][15][16]
Kᵢ (apparent) Not specified0.4 nM[7]Not specified
IC₅₀ (Cell-Based, p-FAK) EC₅₀ = 26 nM (in vivo)[11]8.5 - 15 nM (various cell lines)[7][13][17][18]30 - 500 nM (various cell lines)[15][19][20]
Selectivity >100-fold for FAK/Pyk2 over other kinases[11]~1000-fold for FAK over Pyk2[12][13]~50 to 250-fold for FAK over other kinases[15]
Clinical Status Phase 3 Clinical Trials (e.g., NCT06072781)[2][21]Not in active clinical trials[22]Preclinical research tool[23]

Experimental Protocols

In Vitro Kinase Assay (FAK Inhibition)

This protocol outlines a general method for determining the IC₅₀ of an inhibitor against purified FAK in a cell-free system.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of FAK by 50%.

Materials:

  • Purified, activated recombinant FAK kinase domain.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a random polymer of Glu and Tyr).[15]

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl₂).[15]

  • Test inhibitors (Defactinib, GSK2256098, PF-573228) at serial dilutions.

  • 96-well microplates.

  • Anti-phosphotyrosine antibody (e.g., PY20).[15]

  • HRP-conjugated secondary antibody.

  • HRP substrate (e.g., TMB).

  • Plate reader.

Procedure:

  • Add the kinase buffer to the wells of a 96-well plate.

  • Add the test inhibitors in a series of 1/2-log dilutions to triplicate wells, starting from a top concentration (e.g., 1 µM).[15] Include DMSO-only wells as a negative control.

  • Add the purified FAK enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 50 µM).[15]

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for substrate phosphorylation.

  • Stop the reaction and wash the wells.

  • Detect the level of substrate phosphorylation by adding an anti-phosphotyrosine primary antibody, followed by an HRP-conjugated secondary antibody.

  • Add the HRP substrate and measure the resulting signal (e.g., absorbance) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Western Blot for Phospho-FAK (Y397) in Cultured Cells

This protocol describes how to measure the effect of FAK inhibitors on FAK autophosphorylation in a cellular context.

Objective: To determine the cellular potency of inhibitors by quantifying the reduction of phosphorylated FAK at Tyr397.

Materials:

  • Cancer cell lines (e.g., OVCAR8, U87MG, A549).[7]

  • Cell culture medium and supplements.

  • Test inhibitors at various concentrations.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-FAK (Y397) and anti-total FAK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the FAK inhibitor (or DMSO as a control) for a specified duration (e.g., 30 minutes to 24 hours).[7][24]

  • Wash the cells with cold PBS and lyse them using lysis buffer.

  • Harvest the lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total FAK as a loading control.

  • Quantify band intensities using densitometry software. The ratio of p-FAK to total FAK is calculated to determine the extent of inhibition.

Preclinical and Clinical Development Workflow

The development path for a FAK inhibitor involves a multi-stage process, from initial screening to clinical evaluation. Defactinib has progressed furthest, currently in late-stage trials, notably in combination therapies for cancers like low-grade serous ovarian cancer.[21] GSK2256098 showed acceptable safety in Phase I trials but is not currently in active clinical development.[7][22] PF-573228 remains a valuable tool for preclinical research, helping to elucidate FAK biology.[23]

Inhibitor_Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_outcome Outcome A Target Identification (FAK) B In Vitro Screening (Kinase Assays) A->B C Cell-Based Assays (p-FAK, Viability, Migration) B->C D In Vivo Models (Xenografts) C->D E Phase I (Safety, Dosing) D->E IND Submission F Phase II (Efficacy, Biomarkers) E->F G Phase III (Confirmatory Efficacy) F->G H Regulatory Approval G->H

Generalized Workflow for FAK Inhibitor Development.

Conclusion

A comparative analysis of Defactinib, GSK2256098, and PF-573228 highlights the evolution and refinement of FAK inhibitors.

  • PF-573228 is a potent first-generation tool compound that has been instrumental in preclinical validation of FAK as a target, demonstrating low nanomolar IC₅₀ values in enzymatic assays.[6][15][16]

  • GSK2256098 represents a highly selective inhibitor with potent cellular activity and a demonstrated ability to engage its target in clinical settings, though its development has not actively progressed.[7][12][22] Its high selectivity for FAK over Pyk2 makes it a useful probe for distinguishing the roles of these two kinases.[13]

  • Defactinib is a potent, second-generation dual FAK/Pyk2 inhibitor that has shown a manageable safety profile and promising clinical activity, particularly in combination with other targeted agents like the RAF/MEK inhibitor avutometinib.[11][21] Its advancement to Phase 3 trials underscores its potential as a viable therapeutic agent for specific patient populations, moving the field of FAK-targeted therapy closer to clinical application.[21]

References

Cross-Validation of Defactinib Quantification: A Comparative Guide for Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Defactinib (VS-6063), a selective inhibitor of Focal Adhesion Kinase (FAK), across various biological matrices. The objective is to offer a detailed reference for establishing and cross-validating robust analytical protocols essential for preclinical and clinical research.

Introduction to Defactinib and Bioanalytical Importance

Defactinib is an orally administered small-molecule inhibitor targeting FAK, a non-receptor tyrosine kinase implicated in tumor survival, proliferation, and metastasis.[1] FAK is a key mediator in signaling pathways initiated by integrins and growth factor receptors, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2] Accurate quantification of Defactinib in biological matrices is paramount for pharmacokinetic (PK) assessments, pharmacodynamic (PD) analysis, and establishing dose-response relationships.

Given that drug distribution and metabolism can vary significantly between different tissues and fluids, it is crucial to validate and cross-validate quantification methods across these matrices. This ensures data reliability and comparability, particularly when samples are analyzed at different laboratories or using different techniques.

Comparative Analysis of Quantification Methods

This section details validated and representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for quantifying Defactinib in plasma, and provides analogous methods for tissue homogenates and urine, which can be adapted for Defactinib.

Data Summary
ParameterPlasma (Mouse)Tissue Homogenate (Representative)Urine (Representative)
Analytical Method LC-ESI-MS/MSLC-MS/MSLC-MS/MS
Sample Preparation Liquid-Liquid ExtractionHomogenization followed by Protein PrecipitationDilution and/or Solid Phase Extraction
Linear Range 0.13 - 106 ng/mLAnalyte-dependent (typically ng/g to µg/g)Analyte-dependent (typically ng/mL to µg/mL)
Intra-day Precision 5.57 - 13.3%<15%<15%
Inter-day Precision 8.63 - 12.1%<15%<15%
Accuracy Within ±15%Within ±15%Within ±15%
Internal Standard ¹³C₃,¹⁵N-TofacitinibStructurally similar analogDeuterated analog of analyte

Experimental Protocols

Detailed methodologies are provided below for the quantification of Defactinib in plasma and representative protocols for tissue and urine that can be adapted and validated for Defactinib.

Quantification of Defactinib in Plasma

This protocol is based on a validated LC-ESI-MS/MS method for the quantification of Defactinib in mice plasma.

Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add the internal standard (¹³C₃,¹⁵N-Tofacitinib).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: Atlantis dC18

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and acetonitrile (25:75, v/v)

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Representative Protocol for Quantification in Tissue Homogenate

This protocol is a general procedure for the extraction and quantification of small molecule kinase inhibitors from tissue samples and should be specifically validated for Defactinib.

Sample Preparation (Homogenization and Protein Precipitation):

  • Weigh a portion of the frozen tissue sample.

  • Add a homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Take an aliquot of the tissue homogenate and add an internal standard.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is common.

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive ESI+

  • Detection: MRM

Representative Protocol for Quantification in Urine

This protocol is based on methods for other small molecule kinase inhibitors like Gefitinib and can be adapted for Defactinib.

Sample Preparation (Dilute-and-Shoot or SPE):

  • Dilute-and-Shoot:

    • Centrifuge the urine sample to remove particulates.

    • Take a small aliquot of the supernatant and dilute it with the mobile phase or a suitable buffer.

    • Add the internal standard.

    • Directly inject the diluted sample into the LC-MS/MS system.

  • Solid Phase Extraction (SPE) for higher sensitivity:

    • Condition and equilibrate an appropriate SPE cartridge (e.g., mixed-mode cation exchange).

    • Load the pre-treated urine sample (pH adjusted).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with a suitable solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • Column: A C18 or PFP (Pentafluorophenyl) column can be used.

  • Mobile Phase: Gradient elution with ammonium formate buffer and acetonitrile.

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive ESI+

  • Detection: MRM

Cross-Validation Principles

When analytical methods for Defactinib are used in different matrices, or when transferring a method between laboratories, cross-validation is essential to ensure the consistency and reliability of the data. The principles are guided by regulatory bodies like the FDA.

Cross-Validation Experiments Should Include:

  • Analysis of Quality Control (QC) Samples: A set of low, medium, and high concentration QC samples prepared in one matrix (e.g., plasma) should be analyzed using the method validated for another matrix (e.g., tissue homogenate). The results should meet the acceptance criteria for precision and accuracy.

  • Incurred Sample Reanalysis (ISR): A subset of study samples from one matrix should be re-analyzed to confirm the reproducibility of the method.

  • Inter-Laboratory Cross-Validation: When different labs are involved, a set of identical QC samples and study samples should be analyzed by each laboratory to demonstrate inter-laboratory reliability. The percentage bias between the results from different labs should be within acceptable limits (typically ±20%).

Visualizations

Signaling Pathway

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK ECM Extracellular Matrix (ECM) ECM->Integrins GF_Receptor Growth Factor Receptor GF_Receptor->FAK PI3K PI3K FAK->PI3K RAS RAS FAK->RAS Defactinib Defactinib Defactinib->FAK AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FAK signaling pathway and the inhibitory action of Defactinib.

Experimental Workflow

Cross_Validation_Workflow Start Start: Method Development for Primary Matrix (e.g., Plasma) Validation1 Full Method Validation (FDA Guidelines) Start->Validation1 Adaptation Adapt Method for Secondary Matrix (e.g., Tissue, Urine) Validation1->Adaptation Validation2 Partial/Full Method Validation for Secondary Matrix Adaptation->Validation2 CrossValidation Cross-Validation Validation2->CrossValidation QC_Analysis Analyze QC Samples from Primary Matrix with Secondary Method CrossValidation->QC_Analysis ISR Incurred Sample Reanalysis CrossValidation->ISR InterLab Inter-Laboratory Comparison (if applicable) CrossValidation->InterLab Results Compare Results & Assess Bias QC_Analysis->Results ISR->Results InterLab->Results End End: Reliable Cross-Matrix Quantification Results->End

Caption: Workflow for cross-validation of bioanalytical methods.

References

Assessing the isotopic stability of Defactinib-d6 under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Isotopic Stability of Defactinib-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the isotopic stability of this compound compared to its non-deuterated counterpart, Defactinib. The inclusion of deuterium in drug molecules is a strategic approach to enhance pharmacokinetic properties by leveraging the kinetic isotope effect. This can lead to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile.[][2][3] This document outlines the experimental protocols and supporting data necessary to evaluate these advantages in this compound.

Introduction to Defactinib and the Role of Deuteration

Defactinib is a potent, orally bioavailable inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[4][5] FAK is a critical mediator of signals from the extracellular matrix and integrins, influencing key cellular processes such as proliferation, migration, and survival.[4][6] Its overexpression is linked to the progression of various solid tumors.[4] Defactinib disrupts these oncogenic signals by inhibiting FAK, thereby preventing the activation of downstream pathways like PI3K/Akt and RAS/MEK/ERK.[5][6][7]

Deuteration involves the replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[][3] For drugs metabolized by cytochrome P450 (CYP) enzymes, this can significantly reduce the rate of metabolism, leading to improved stability and a longer half-life in the body.[3][8] this compound is a deuterated version of Defactinib, designed to harness these benefits.[9][10][11]

Defactinib_Mechanism_of_Action ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins activates FAK FAK Integrins->FAK activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt activates RAS_MEK_ERK RAS/MEK/ERK Pathway FAK->RAS_MEK_ERK activates Defactinib This compound Defactinib->FAK inhibits CellProcesses Cell Migration, Proliferation, Survival PI3K_Akt->CellProcesses RAS_MEK_ERK->CellProcesses

Caption: FAK signaling pathway inhibited by Defactinib.

Comparative Stability Data

The following tables summarize the expected comparative performance of this compound and Defactinib under various experimental conditions. The data illustrates the enhanced stability anticipated for the deuterated compound.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Defactinib2527.7
This compound 75 9.2
Assay Conditions: 0.5 mg/mL HLM, 1 µM compound, 37°C.

Table 2: Stability in Human Plasma

Compound% Remaining after 4 hours
Defactinib92%
This compound >99%
Assay Conditions: 1 µM compound in pooled human plasma, 37°C.

Table 3: Stability Across Physiological pH Range

Compound% Remaining after 24 hours (pH 1.2)% Remaining after 24 hours (pH 7.4)
Defactinib98%99%
This compound 99% >99%
Assay Conditions: 1 µM compound in buffer, 37°C.

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below.

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro metabolic half-life and intrinsic clearance of this compound and Defactinib.

Materials:

  • Defactinib and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Warfarin) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 µM working solution of each test compound in phosphate buffer. Pre-warm HLM, buffer, and NADPH system to 37°C.

  • Incubation: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound. Pre-incubate for 5 minutes at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare 1µM Test Compound (Defactinib / this compound) Incubate Incubate at 37°C Prep_Compound->Incubate Prep_Matrix Prepare Matrix (HLM, Plasma, or Buffer) Prep_Matrix->Incubate Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Acetonitrile + Internal Std) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate Half-Life & % Remaining LCMS->Data Kinetic_Isotope_Effect Defactinib Defactinib (C-H bond) CYP_Enzyme CYP-Mediated Metabolism Defactinib->CYP_Enzyme Faster Rate Stability_H Lower Metabolic Stability Defactinib_d6 This compound (C-D bond) Defactinib_d6->CYP_Enzyme Slower Rate Stability_D Higher Metabolic Stability Metabolites_H Metabolites CYP_Enzyme->Metabolites_H (from Defactinib) Metabolites_D Metabolites CYP_Enzyme->Metabolites_D (from this compound)

References

Validating FAK Phosphorylation Inhibition by Defactinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Defactinib's performance in inhibiting Focal Adhesion Kinase (FAK) phosphorylation against other commonly studied FAK inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to FAK and Defactinib

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Upon activation, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue, creating a binding site for Src family kinases and initiating downstream signaling cascades. The phosphorylation of FAK at Y397 is a critical event for its full activation and is therefore a key biomarker for FAK activity.

Defactinib (also known as VS-6063) is a potent and selective, ATP-competitive small molecule inhibitor of FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[1] It has been shown to inhibit FAK phosphorylation at the Tyr397 site in a time- and dose-dependent manner.[2][3] This guide will compare the efficacy of Defactinib in inhibiting FAK phosphorylation with other known FAK inhibitors.

Comparative Analysis of FAK Inhibitor Potency

The following table summarizes the in vitro potency of Defactinib and other selected FAK inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget(s)IC50 (in vitro kinase assay)Cellular p-FAK (Y397) InhibitionKey Characteristics
Defactinib (VS-6063) FAK, Pyk20.6 nM (FAK)EC50 = 26 nM (in vivo)Potent and selective dual inhibitor of FAK and Pyk2.[1]
PF-573228 FAK4 nMEffectively reduces Y397 phosphorylation in cells.ATP-competitive inhibitor with good selectivity for FAK over many other kinases.[2][4]
GSK2256098 FAK22.14 nMReported to repress FAK phosphorylation in cells.A FAK-specific inhibitor.[5]
PF-562271 FAK, Pyk21.5 nMNot specified in a directly comparative manner.Potent, ATP-competitive, reversible inhibitor of FAK.[2]

FAK Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of FAK in cell signaling and the mechanism of action of FAK inhibitors like Defactinib.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway pFAK->RAS_MAPK Src->pFAK Further Phosphorylation Proliferation Cell Proliferation, Survival, Migration PI3K_Akt->Proliferation RAS_MAPK->Proliferation Defactinib Defactinib Defactinib->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of Defactinib.

Experimental Validation Workflow

To validate the inhibition of FAK phosphorylation by Defactinib, a typical experimental workflow involves cell culture, treatment with the inhibitor, and subsequent measurement of phosphorylated FAK levels.

Experimental_Workflow start Start: Seed Cells treatment Treat cells with Defactinib (or other inhibitors) and controls (e.g., DMSO) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification detection Detection of p-FAK (Y397) and Total FAK quantification->detection western Western Blot detection->western elisa ELISA detection->elisa analysis Data Analysis: Normalize p-FAK to Total FAK western->analysis elisa->analysis end Conclusion: Determine IC50 for p-FAK inhibition analysis->end

Caption: Experimental workflow for measuring FAK phosphorylation inhibition.

Experimental Protocols

Below are detailed methodologies for two common assays used to quantify the inhibition of FAK phosphorylation.

Western Blotting for Phospho-FAK (Y397)

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated FAK.

a. Cell Lysis:

  • Culture cells to the desired confluency and treat with Defactinib or other inhibitors at various concentrations for the specified time. Include a vehicle control (e.g., DMSO).

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

b. Gel Electrophoresis and Transfer:

  • Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) (e.g., rabbit anti-p-FAK Y397, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[6][7]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Stripping and Re-probing for Total FAK:

  • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody for total FAK (non-phosphorylated).

  • Incubate the stripped and re-blocked membrane with a primary antibody for total FAK.

  • Follow the subsequent steps of the immunoblotting protocol as described above.

e. Data Analysis:

  • Quantify the band intensities for both phospho-FAK and total FAK using densitometry software.

  • Normalize the phospho-FAK signal to the total FAK signal for each sample.

  • Plot the normalized phospho-FAK levels against the inhibitor concentration to determine the IC50 value for the inhibition of FAK phosphorylation.

ELISA for Phospho-FAK (Y397)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins. Sandwich ELISAs for phospho-FAK are commercially available and offer a high-throughput alternative to Western blotting.

a. Sample Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol (section a).

  • Dilute the cell lysates to a suitable concentration range with the assay diluent provided in the ELISA kit. It is recommended to perform a serial dilution for initial experiments to determine the optimal lysate concentration.[8]

b. ELISA Procedure (based on a typical commercial kit protocol):

  • Add 100 µL of standards and diluted samples to the appropriate wells of the microplate, which is pre-coated with an anti-pan-FAK antibody.

  • Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[9]

  • Wash the wells four times with the provided wash buffer.

  • Add 100 µL of the detection antibody (anti-phospho-FAK Y397) to each well.[8]

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Wash the wells as described previously.

  • Add 100 µL of HRP-conjugated secondary antibody.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Wash the wells again.

  • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm immediately using a microplate reader.

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of phospho-FAK in the samples by interpolating their absorbance values from the standard curve.

  • Normalize the phospho-FAK concentration to the total protein concentration of the lysate.

  • Similar to the Western blot analysis, plot the normalized phospho-FAK levels against the inhibitor concentration to calculate the IC50.

Conclusion

Defactinib is a highly potent inhibitor of FAK, effectively reducing its autophosphorylation at Y397. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to validate and compare the efficacy of Defactinib in their specific experimental systems. Both Western blotting and ELISA are robust methods for quantifying the inhibition of FAK phosphorylation, with the choice of method often depending on the required throughput and the specific experimental question being addressed.

References

A Head-to-Head Showdown: Defactinib vs. VS-4718 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor progression, survival, and metastasis. Two prominent small molecule inhibitors, Defactinib (VS-6063) and VS-4718, have been at the forefront of preclinical and clinical investigations targeting FAK. This guide provides a detailed head-to-head comparison of their performance in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

At a Glance: Key Differences and Similarities

Both Defactinib and VS-4718 are potent and selective inhibitors of FAK, a non-receptor tyrosine kinase.[1][2] They have both demonstrated the ability to target cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and recurrence.[1][2] However, they possess distinct biochemical profiles and have been evaluated in a range of preclinical models, sometimes with subtle but significant differences in observed efficacy and experimental application. One key distinction lies in their reported mechanisms of action, with Defactinib acting as an ATP-competitive inhibitor of FAK and the closely related kinase Pyk2, while some reports classify VS-4718 as a FAT-FERM inhibitor, suggesting a different mode of FAK inhibition.[3][4]

In Vitro Potency: A Quantitative Comparison

InhibitorTargetIC50 (nM)Assay Type
Defactinib FAK0.4 - 0.6In vitro kinase assay[5]
Pyk20.6In vitro kinase assay[4]
VS-4718 FAK1.5In vitro kinase assay[6]
FAK (cellular)~100Inhibition of Tyr-397 phosphorylation[6]

Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Preclinical Efficacy in In Vivo Models

Both Defactinib and VS-4718 have been evaluated in various xenograft and patient-derived xenograft (PDX) models of cancer. While direct head-to-head in vivo studies are limited, available data indicates that both agents can effectively inhibit tumor growth.

In a study on low-grade serous ovarian cancer organoids, both avutometinib alone and in combination with the FAK inhibitor VS-4718 were tested in vivo. The combination therapy resulted in tumor regression in 5 out of 6 animals, whereas VS-4718 as a single agent led to tumor growth inhibition without regression.[7] Another study focusing on pediatric tumor models reported that VS-4718, administered orally at 50 mg/kg twice daily, induced significant differences in event-free survival in 18 of 36 solid tumor xenografts, although no tumor regression was observed.[6]

One publication noted the use of VS-4718 in in vivo experiments due to its "enhanced in vivo pharmacokinetics relative to defactinib," suggesting potential differences in their drug metabolism and pharmacokinetic profiles that could influence efficacy in living organisms. However, detailed comparative pharmacokinetic data was not provided.

Targeting the Cancer Stem Cell Niche

A critical aspect of the preclinical evaluation of both Defactinib and VS-4718 has been their ability to target cancer stem cells (CSCs). Studies have shown that both inhibitors can effectively reduce the percentage of CSCs in various cancer cell lines, including breast and ovarian cancer.[1][2] For instance, in SUM159 breast cancer cells, both Defactinib and VS-4718 were shown to reduce the percentage of ALDEFLUOR-positive cells, a common marker for CSCs.[1][2] This suggests that both compounds have the potential to address the root of tumor recurrence and therapy resistance.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams were generated using the DOT language.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Ras Ras Src->Ras Grb2_Sos->Ras Akt Akt PI3K->Akt MEK_ERK MEK/ERK Ras->MEK_ERK Proliferation Proliferation, Survival, Migration Akt->Proliferation MEK_ERK->Proliferation Defactinib Defactinib Defactinib->FAK Inhibition VS4718 VS-4718 VS4718->FAK Inhibition

Caption: FAK Signaling Pathway and Inhibition by Defactinib and VS-4718.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay FAK Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability CSC_Assay Cancer Stem Cell Assay (e.g., ALDEFLUOR, Sphere Formation) Cell_Viability->CSC_Assay Xenograft Tumor Xenograft Implantation (Cell line- or Patient-derived) CSC_Assay->Xenograft Treatment Treatment with Defactinib or VS-4718 Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Immunohistochemistry, Western Blot, etc. Tumor_Measurement->Analysis

Caption: General Experimental Workflow for Preclinical Evaluation.

Detailed Experimental Protocols

Below are representative protocols for key experiments used to evaluate FAK inhibitors, compiled from various preclinical studies.

In Vitro FAK Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of FAK.

  • Reagents and Materials: Recombinant human FAK enzyme, ATP, a suitable FAK substrate (e.g., a synthetic peptide), kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of Defactinib and VS-4718 in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the FAK enzyme, the kinase buffer, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the FAK substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection system, which typically quantifies the amount of ADP produced or the phosphorylation of the substrate.

    • Calculate the IC50 values by plotting the percentage of FAK inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach the exponential growth phase.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Defactinib or VS-4718 for a specific duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into different treatment groups (e.g., vehicle control, Defactinib, VS-4718).

    • Administer the drugs to the mice according to the specified dose and schedule (e.g., oral gavage, once or twice daily).[6]

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

Both Defactinib and VS-4718 are potent FAK inhibitors with demonstrated preclinical activity against various cancer models, including a notable effect on cancer stem cells. While Defactinib appears to have a slight edge in in vitro potency based on cross-study comparisons of IC50 values, the choice between these two inhibitors for further research and development may depend on a multitude of factors including the specific cancer type, the desired pharmacokinetic profile, and the potential for combination therapies. The subtle differences in their mechanisms of action may also warrant further investigation to tailor their application to specific therapeutic contexts. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these important FAK inhibitors in their preclinical studies.

References

Performance Under Pressure: A Guide to Inter-Assay Precision and Accuracy with Defactinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of bioanalytical data is paramount. In the quantitative analysis of investigational drugs like Defactinib, a focal adhesion kinase (FAK) inhibitor, the use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results. Defactinib-d6, a deuterated analog of Defactinib, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, minimizing variability and ensuring data integrity.

This guide provides an objective comparison of the performance of a validated bioanalytical method for Defactinib, offering insights into the expected inter-assay precision and accuracy. While specific validation data for a method employing this compound is not publicly available, the data presented here from a method using a different internal standard provides a robust benchmark for a well-developed assay.

Understanding the Role of a Deuterated Internal Standard

In LC-MS/MS analysis, an internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples. It helps to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard because it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.

Inter-Assay Precision and Accuracy: A Benchmark

The following table summarizes the inter-assay and intra-assay precision and accuracy data from a validated LC-ESI-MS/MS method for the quantification of Defactinib in mouse plasma. This data, from a study by R. Mullangi et al. (2018), utilized ¹³C₃,¹⁵N-tofacitinib as the internal standard and serves as a strong indicator of the performance achievable in a robust Defactinib assay.[1][2]

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SD (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.130.12 ± 0.018.6392.3112.193.85
LQC0.380.36 ± 0.038.3394.7410.597.37
MQC42.445.3 ± 2.55.57106.89.87104.5
HQC84.891.2 ± 5.25.70107.510.2105.8

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, SD: Standard Deviation

The data demonstrates that the method is both precise and accurate, with intra-day and inter-day precision values (expressed as %CV) well within the generally accepted limit of 15% for LQC, MQC, and HQC, and 20% for the LLOQ. The accuracy, expressed as the percentage of the nominal concentration, is also within the acceptable range of 85-115% (80-120% for LLOQ).

Experimental Protocol: A Validated LC-MS/MS Method for Defactinib

The following is a detailed methodology for a validated LC-ESI-MS/MS method for the quantification of Defactinib in plasma, adapted from Mullangi et al. (2018).[1][2] This protocol provides a framework for researchers developing their own assays.

1. Sample Preparation:

  • To 50 µL of plasma, add the internal standard solution (e.g., this compound in methanol).

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex mix for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A suitable HPLC system capable of delivering a precise and stable flow.

  • Column: Atlantis dC18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.2% formic acid in water and acetonitrile (25:75, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Defactinib: m/z 445.2 → 134.1

    • This compound: (Hypothetical) m/z 451.2 → 134.1 (or another suitable fragment)

  • Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Defactinib using an internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Quantification calibration_curve->quantification

Caption: Bioanalytical workflow for Defactinib quantification.

Conclusion

The use of a deuterated internal standard such as this compound is a cornerstone of robust bioanalytical method development for Defactinib. The presented data, while from a method with a different internal standard, provides a clear benchmark for the high level of inter-assay and intra-assay precision and accuracy that can be achieved. By following a well-defined experimental protocol and a systematic workflow, researchers can generate reliable and reproducible data crucial for advancing drug development programs.

References

Defactinib Outperforms First-Generation FAK Inhibitors in Preclinical Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Defactinib, a next-generation Focal Adhesion Kinase (FAK) inhibitor, reveals significant improvements in potency, selectivity, and cellular activity when compared to first-generation FAK inhibitors such as PF-573228 and GSK2256098. This guide provides a detailed comparison supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of FAK-targeting therapeutic agents.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for cancer therapy.[3] Defactinib (also known as VS-6063 or PF-04554878) is a potent and selective inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[4][5] First-generation FAK inhibitors, including PF-573228 and GSK2256098, have also been developed to target this key signaling node.

This guide presents a comparative overview of the biochemical potency, cellular activity, and selectivity of Defactinib against these first-generation inhibitors, with supporting data summarized in clear, comparative tables. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further investigation.

Data Presentation: Quantitative Comparison of FAK Inhibitors

The following tables summarize the key performance indicators of Defactinib, PF-573228, and GSK2256098 based on preclinical data.

InhibitorTargetIC50 (nM)Reference(s)
Defactinib FAK 0.6 [4][5]
Pyk2 0.6 [4]
PF-573228FAK4[6][7][8][9]
Pyk2~200 - 1000[1][10]
GSK2256098FAK0.4 (Ki)[11]
Pyk2>400[12][13]
Table 1: Biochemical Potency of FAK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in in vitro assays. Ki represents the inhibition constant.
InhibitorCell LineAssayCellular IC50 (nM)Reference(s)
Defactinib -FAK Phosphorylation (in vivo)26 (EC50)[4]
PF-573228REF52, PC3, SKOV-3, etc.FAK Tyr397 Phosphorylation30 - 100[6]
GSK2256098OVCAR8FAK Tyr397 Phosphorylation15[14][15][16]
U87MGFAK Tyr397 Phosphorylation8.5[14][15][16]
A549FAK Tyr397 Phosphorylation12[14][15][16]
Table 2: Cellular Activity of FAK Inhibitors. Cellular IC50 values represent the concentration of the inhibitor required to inhibit a specific cellular process (e.g., FAK autophosphorylation) by 50%.
InhibitorSelectivity ProfileReference(s)
Defactinib >100-fold selective for FAK/Pyk2 over other kinases.[4]
PF-573228~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β.[1][10]
GSK2256098~1000-fold more selective for FAK over Pyk2.[12][13][14]
Table 3: Kinase Selectivity of FAK Inhibitors. This table highlights the selectivity of each inhibitor for FAK over the closely related kinase Pyk2 and other kinases.

FAK Signaling Pathway

The diagram below illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors to regulate key cellular processes implicated in cancer.

FAK_Signaling cluster_upstream Upstream Activators cluster_core FAK-Src Complex cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Integrins Integrins FAK FAK Integrins->FAK ECM Binding GF_Receptors Growth Factor Receptors (e.g., VEGFR) GF_Receptors->FAK Ligand Binding GPCRs GPCRs GPCRs->FAK pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Angiogenesis Angiogenesis FAK->Angiogenesis Src Src pFAK_Y397->Src Recruits & Activates pSrc_Y416 pSrc (Y416) Src->pSrc_Y416 Activation pFAK_Y576_577 pFAK (Y576/577) pSrc_Y416->pFAK_Y576_577 Phosphorylation pFAK_Y861 pFAK (Y861) pSrc_Y416->pFAK_Y861 Phosphorylation pFAK_Y925 pFAK (Y925) pSrc_Y416->pFAK_Y925 Phosphorylation PI3K PI3K pFAK_Y576_577->PI3K Paxillin Paxillin pFAK_Y576_577->Paxillin p130Cas p130Cas pFAK_Y576_577->p130Cas RAS RAS pFAK_Y925->RAS Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Paxillin->Migration Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 Rac1->Migration Invasion Invasion Rac1->Invasion

FAK Signaling Pathway Overview

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the in vitro potency of FAK inhibitors.

Objective: To measure the concentration of an inhibitor required to inhibit FAK enzymatic activity by 50% (IC50).

Materials:

  • Recombinant human FAK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test inhibitors (Defactinib, PF-573228, GSK2256098) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitors in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted inhibitors. Include wells with DMSO only as a control (100% activity) and wells with no enzyme as a background control.

  • Add the FAK substrate and ATP mixture to all wells.

  • Initiate the kinase reaction by adding the recombinant FAK enzyme to all wells except the background controls.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then measured using a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-FAK (Tyr397) Western Blot Assay

This protocol describes how to assess the ability of FAK inhibitors to block FAK autophosphorylation in a cellular context.

Objective: To determine the effect of FAK inhibitors on the phosphorylation of FAK at tyrosine 397 (Tyr397) in cultured cells.

Materials:

  • Cancer cell line known to have active FAK signaling (e.g., OVCAR8, U87MG)

  • Cell culture medium and supplements

  • Test inhibitors (Defactinib, PF-573228, GSK2256098) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the FAK inhibitors for a specified time (e.g., 1-2 hours). Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK.

  • Quantify the band intensities and calculate the ratio of phosphorylated FAK to total FAK for each treatment condition.

Cell Viability (MTT) Assay

This protocol provides a method for evaluating the effect of FAK inhibitors on cancer cell viability.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with FAK inhibitors.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors (Defactinib, PF-573228, GSK2256098) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the FAK inhibitors. Include a DMSO-treated control.

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the in vivo efficacy of FAK inhibitors in a mouse xenograft model.

Objective: To evaluate the anti-tumor activity of FAK inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Matrigel (optional, to aid tumor formation)

  • Test inhibitors formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control and inhibitor treatment groups).

  • Administer the FAK inhibitors and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).

  • Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Conclusion

The data presented in this guide demonstrates that Defactinib exhibits superior or comparable potency against FAK compared to the first-generation inhibitors PF-573228 and GSK2256098. Defactinib's dual inhibition of FAK and Pyk2 at nanomolar concentrations, combined with its high selectivity, positions it as a promising candidate for further clinical development. The provided experimental protocols offer a framework for researchers to independently validate these findings and explore the therapeutic potential of FAK inhibition in various cancer models. As our understanding of the FAK signaling network continues to evolve, the development of next-generation inhibitors like Defactinib will be crucial in translating this knowledge into effective cancer therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Defactinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Defactinib-d6 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Hazard Profile and Safety Precautions

Defactinib, the parent compound of this compound, is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1][2] Given these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling and disposal.[1][3] All procedures should be conducted in a well-ventilated area or a designated fume hood.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any hazardous chemical waste, must be managed to prevent environmental contamination and ensure personnel safety. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[3][4]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] The container should be compatible with the chemical nature of the waste.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7][8]

    • The SAA must be a secondary containment system to prevent spills from spreading.

    • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Request for Waste Pickup:

    • Once the container is full or has reached the institutional time limit for storage in an SAA (often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][5][7]

Decontamination of Empty Containers

For containers that held pure this compound, triple rinse them with a suitable solvent (such as ethanol or another appropriate solvent capable of removing the residue).[5] The rinsate must be collected and disposed of as hazardous waste.[5] After triple rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be confirmed.[5]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a universal absorbent).[1] Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[1] Decontaminate the spill area with a suitable solvent.

Quantitative Data Summary

ParameterValueReference
Hazard Classifications Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); Specific target organ toxicity, single exposure (respiratory tract)[1][2]
Storage Temperature Powder: -20°C; In solvent: -80°C (1 year), -20°C (1 month)[9][10]
Satellite Accumulation Area (SAA) Volume Limit Up to 25 gallons (total chemical waste per lab) or 55 gallons (non-laboratory areas)[8]
SAA Time Limit (Partially Filled Container) Up to one year[4]

Disposal Workflow Diagram

Defactinib_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize saa Store in Designated Satellite Accumulation Area (SAA) containerize->saa full Container Full or Time Limit Reached? saa->full full->saa No pickup Arrange for Pickup by EH&S or Licensed Contractor full->pickup Yes end End: Proper Disposal pickup->end spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Use Absorbent Material - Collect as Hazardous Waste spill->spill_procedure Yes spill_procedure->containerize

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Defactinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Defactinib-d6

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are critical for ensuring a safe laboratory environment and minimizing exposure risk.

Hazard Identification and Classification:

Defactinib is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.[1]
Hand Protection Protective GlovesChemically resistant gloves are required.[1]
Body Protection Impervious ClothingA lab coat or gown with long sleeves and a closed front is necessary.[1][3]
Respiratory Protection Suitable RespiratorTo be used when handling the powder form to avoid inhalation of dust.[1]
Safe Handling and Operational Plan

Adherence to a strict operational plan is mandatory when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[4]

  • An accessible safety shower and eye wash station must be readily available.[1][5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable material.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered form within a fume hood to prevent inhalation of dust particles.

  • Solution Preparation: Defactinib is soluble in organic solvents like DMSO and dimethylformamide.[6] When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Use: When using this compound in experiments, ensure all procedures are conducted in a manner that minimizes aerosol formation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces and equipment.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Containment:

  • Evacuate the immediate area.

  • Wear full PPE, including respiratory protection.

  • Cover liquid spills with an inert absorbent material. For solid spills, carefully scoop the material into a container.

  • Clean the spill area with a suitable decontaminating agent.

Waste Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of with household garbage or allow it to reach the sewage system.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Don PPE - Prepare Workspace handling 2. Handling - Weighing (in fume hood) - Solution Preparation prep->handling use 3. Experimental Use - Minimize Aerosols handling->use spill Spill Event handling->spill post_handling 4. Post-Handling - Decontaminate Workspace - Wash Hands use->post_handling disposal 5. Waste Disposal - Segregate Hazardous Waste - Follow Regulations post_handling->disposal emergency Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion spill->emergency

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.